molecular formula C9H8O3 B15560898 2-Hydroxycinnamic acid-d4

2-Hydroxycinnamic acid-d4

Cat. No.: B15560898
M. Wt: 168.18 g/mol
InChI Key: PMOWTIHVNWZYFI-MPQJPZLPSA-N
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Description

2-Hydroxycinnamic acid-d4 is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 168.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8O3

Molecular Weight

168.18 g/mol

IUPAC Name

(E)-3-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+/i1D,2D,3D,4D

InChI Key

PMOWTIHVNWZYFI-MPQJPZLPSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isotopic Purity and Enrichment of 2-Hydroxycinnamic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of 2-Hydroxycinnamic acid-d4, focusing on its isotopic purity and enrichment. As a deuterated internal standard, its accurate characterization is paramount for the reliability of quantitative bioanalytical methods in drug metabolism and pharmacokinetic (DMPK) studies.

Data Presentation: Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound is a critical parameter that ensures accuracy in mass spectrometry-based quantification.[2][3] It is essential to characterize the distribution of all isotopic species. The following tables summarize the key quantitative data for a typical batch of this compound.

Table 1: Representative Isotopic Distribution of this compound

Isotopic SpeciesAbbreviationRepresentative Abundance (%)
Non-deuteratedd0< 0.5
Mono-deuteratedd1< 1.0
Di-deuteratedd2< 2.0
Tri-deuteratedd3< 5.0
Tetra-deuteratedd4> 92.0

Table 2: Isotopic Enrichment and Chemical Purity Specifications

ParameterSpecificationAnalytical Method
Isotopic Enrichment≥ 98 atom % DMass Spectrometry, NMR Spectroscopy
Chemical Purity≥ 97%High-Performance Liquid Chromatography (HPLC)
Molecular FormulaC₉H₄D₄O₃-
Molecular Weight168.18 g/mol Mass Spectrometry

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the procedure to quantify the relative abundance of different isotopic species of this compound.[4][5][6][7][8]

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography (LC) system.[4][5][9]

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode with high resolution (>10,000).

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d4).

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all isotopic species.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the positions of the deuterium (B1214612) labels and to determine the overall isotopic enrichment.[4][5][10][11][12]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis:

    • Identify the residual proton signals at the deuterated positions.

    • Compare the integral of these residual proton signals to the integral of a non-deuterated proton signal within the molecule or to a known internal standard.

    • The isotopic enrichment is calculated based on this ratio.

Procedure for ²H NMR:

  • Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent (e.g., CHCl₃).

  • Acquisition: Acquire a quantitative ²H NMR spectrum.

  • Data Analysis: The integral of the deuterium signals directly corresponds to the deuterated positions, confirming the labeling pattern.

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity and enrichment of this compound.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis prep Prepare 1 µg/mL solution of this compound lc Inject into C18 Column (Gradient Elution) prep->lc ms Full Scan Acquisition (m/z 100-500) lc->ms extract Extract Ion Chromatograms (d0 to d4) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance (%) integrate->calculate result result calculate->result Isotopic Purity Report

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Isotopic_Enrichment_Workflow cluster_nmr NMR Spectroscopy cluster_h1 ¹H NMR cluster_h2 ²H NMR cluster_calc Enrichment Calculation h1_prep Dissolve in Deuterated Solvent h1_acq Acquire Quantitative ¹H Spectrum h1_prep->h1_acq h1_analysis Integrate Residual Proton Signals h1_acq->h1_analysis calculate Compare Integrals to Internal Standard or Non-deuterated Protons h1_analysis->calculate h2_prep Dissolve in Protonated Solvent h2_acq Acquire Quantitative ²H Spectrum h2_prep->h2_acq h2_analysis Confirm Deuterium Positions h2_acq->h2_analysis result Atom % D Report calculate->result

Caption: Workflow for Isotopic Enrichment Determination by NMR.

References

The Natural Abundance of 2-Hydroxycinnamic Acid and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of 2-hydroxycinnamic acid (o-coumaric acid) and its isomers, m-coumaric acid and p-coumaric acid. This document summarizes quantitative data, details experimental protocols for their analysis, and visualizes key biological pathways, offering a comprehensive resource for professionals in research and drug development.

Introduction to Hydroxycinnamic Acid Isomers

Hydroxycinnamic acids (HCAs) are a class of phenolic compounds ubiquitously found in the plant kingdom. They are synthesized through the phenylpropanoid pathway and play crucial roles in plant physiology, including defense against pathogens and UV radiation. The three main isomers—ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) coumaric acid—differ in the position of the hydroxyl group on the phenyl ring. Of these, p-coumaric acid is the most abundant in nature.[1][2][3] These compounds and their derivatives are of significant interest to researchers due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2]

Biosynthesis of Hydroxycinnamic Acid Isomers

The biosynthesis of hydroxycinnamic acid isomers originates from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[4] Phenylalanine is first converted to cinnamic acid, which then undergoes hydroxylation to form the different isomers. The central pathway leading to the formation of p-coumaric acid is well-established.

Phenylpropanoid Pathway cluster_enzymes Enzymes Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid (4-Hydroxycinnamic Acid) Cinnamic_Acid->p_Coumaric_Acid C4H o_Coumaric_Acid o-Coumaric Acid (2-Hydroxycinnamic Acid) Cinnamic_Acid->o_Coumaric_Acid C2H (postulated) m_Coumaric_Acid m-Coumaric Acid (3-Hydroxycinnamic Acid) Cinnamic_Acid->m_Coumaric_Acid Hydroxylation PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase C2H C2H: Cinnamate 2-Hydroxylase

Caption: Biosynthesis of hydroxycinnamic acid isomers via the phenylpropanoid pathway.

Quantitative Abundance in Natural Sources

The concentration of 2-hydroxycinnamic acid and its isomers varies significantly across different plant species, parts of the plant, and environmental conditions. p-Coumaric acid is the most widely distributed and abundant of the three isomers. The following tables summarize the quantitative data found in the literature for free and conjugated forms of these compounds.

Table 1: Natural Abundance of Free 2-Hydroxycinnamic Acid and its Isomers in Various Plant Sources.

Plant Sourceo-Coumaric Acid (mg/100g FW)m-Coumaric Acid (mg/100g FW)p-Coumaric Acid (mg/100g FW)Reference(s)
Date, fresh0.00 - 1.46--[5]
Olive, oil, virgin-0.00 - 0.03-[6]
Pineapple (ripe, juice)--1.176[7]
Pineapple (unripe, juice)--0.041[7]
Durva Grass (Cynodon dactylon)--0.48 (in 100mL extract)[8]

FW: Fresh Weight. Note: Data for o- and m-coumaric acid are less abundant in the literature compared to p-coumaric acid.

Table 2: Natural Abundance of Conjugated p-Coumaric Acid in Various Plant Sources.

Plant SourceCompoundContent (mg/kg DM)Reference(s)
Asimina trilobap-Coumaroyl hexoside31.7– 363[9]
Red wineMono-p-coumaroyl tartaric acid2.3– 27.1[9]
Red wine5-O-p-Coumaroyl quinic acid13– 591.9[9]

DM: Dry Matter.

Experimental Protocols for Analysis

The accurate quantification of 2-hydroxycinnamic acid and its isomers from complex plant matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

General Experimental Workflow

The analysis of hydroxycinnamic acids from plant materials typically involves several key steps from sample preparation to data analysis.

Experimental Workflow A Plant Material Collection & Preparation (Drying, Grinding) B Extraction (e.g., Methanol (B129727)/Ethanol, Ultrasonic assistance) A->B C Hydrolysis (Acidic or Alkaline, to release bound forms) B->C D Purification/Fractionation (e.g., Solid Phase Extraction) C->D E Chromatographic Separation (HPLC or GC) D->E F Detection & Quantification (DAD, MS) E->F G Data Analysis F->G

Caption: A typical experimental workflow for the analysis of hydroxycinnamic acids from plant samples.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool for the separation and quantification of hydroxycinnamic acid isomers.[1][3][10]

  • Sample Preparation:

    • Extraction: Homogenize 1-5 g of dried, powdered plant material with 80% methanol (or ethanol) using an ultrasonic bath for 15-30 minutes.[11][12] Centrifuge the mixture and collect the supernatant. Repeat the extraction process two more times.

    • Hydrolysis (for total phenolics): To release bound hydroxycinnamic acids, the extract can be subjected to alkaline or acid hydrolysis. For alkaline hydrolysis, treat the extract with 2 M NaOH at room temperature for 4 hours under a nitrogen atmosphere.[11] For acid hydrolysis, treat with 1.2 M HCl at 80-100°C for 1-2 hours.[10][11]

    • Purification: After hydrolysis, neutralize the extract and perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or diethyl ether.[11] Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1-1% acetic acid or formic acid.[8][10]

      • Solvent B: Acetonitrile or Methanol.

    • Flow Rate: 0.8 - 1.0 mL/min.[7][8]

    • Detection: UV-Vis detector set at approximately 280 nm or 310-320 nm, which are the absorption maxima for coumaric acid isomers.[7][10] A DAD can be used to scan a range of wavelengths.

    • Quantification: Use external standards of o-, m-, and p-coumaric acid to create calibration curves for accurate quantification.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is another sensitive technique for the analysis of phenolic compounds, but it requires a derivatization step to increase the volatility of the analytes.[13][14]

  • Sample Preparation and Derivatization:

    • Follow the extraction and hydrolysis steps as described for HPLC.

    • The dried extract must be derivatized before GC-MS analysis. A common method is silylation.

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[15] Heat the mixture at 60-70°C for 30-60 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.

    • Identification and Quantification: Identify the compounds based on their retention times and mass spectra by comparing them to a library of known compounds (e.g., NIST) and by running derivatized standards. Quantification is typically done using an internal standard.

Signaling Pathways

2-Hydroxycinnamic acid and its isomers are not just structural components of plants; they are also signaling molecules involved in various biological processes in both plants and animals.

o-Coumaric Acid in Plant-Microbe Interactions

o-Coumaric acid and its derivatives, such as coumarins, have been identified as signaling molecules in the interaction between plants and microbes.[16] For instance, an ester of o-coumaric acid has been shown to be an early signaling molecule in the establishment of symbiosis between pine trees and the ectomycorrhizal fungus Pisolithus arhizus.[17]

o_Coumaric_Acid_Signaling Plant_Root Plant Root o_Coumaric_Acid_Ester o-Coumaric Acid Ester Plant_Root->o_Coumaric_Acid_Ester Secretion Mycorrhizal_Fungus Mycorrhizal Fungus Symbiosis_Establishment Symbiosis Establishment Mycorrhizal_Fungus->Symbiosis_Establishment Initiation o_Coumaric_Acid_Ester->Mycorrhizal_Fungus Signaling

Caption: o-Coumaric acid ester as a signaling molecule in plant-mycorrhizal fungus symbiosis.

p-Coumaric Acid in Plant Defense and Animal Cell Signaling

p-Coumaric acid is involved in plant defense responses. It can induce the jasmonic acid-mediated accumulation of phenolic compounds, enhancing resistance to pathogens like Xanthomonas campestris in Brassica napus.[18]

In animal cells, p-coumaric acid has been shown to modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[19] It also exhibits antioxidant effects by activating the Nrf2 pathway.[2]

p_Coumaric_Acid_Signaling cluster_plant Plant Defense cluster_animal Animal Cell Signaling p_Coumaric_Acid_Plant p-Coumaric Acid Jasmonic_Acid_Pathway Jasmonic Acid Pathway p_Coumaric_Acid_Plant->Jasmonic_Acid_Pathway Induces Phenolic_Accumulation Phenolic Accumulation Jasmonic_Acid_Pathway->Phenolic_Accumulation Pathogen_Resistance Pathogen Resistance Phenolic_Accumulation->Pathogen_Resistance p_Coumaric_Acid_Animal p-Coumaric Acid NFkB_MAPK NF-κB & MAPK Pathways p_Coumaric_Acid_Animal->NFkB_MAPK Inhibits Nrf2_Pathway Nrf2 Pathway p_Coumaric_Acid_Animal->Nrf2_Pathway Activates Inflammation Inflammation NFkB_MAPK->Inflammation Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response

Caption: Signaling roles of p-coumaric acid in plant defense and animal cell pathways.

m-Coumaric Acid in Cellular Protection

While a specific signaling pathway for m-coumaric acid is less defined, research indicates its protective effects against oxidative stress and hyperglycemia-induced damage, particularly in the context of diabetic retinopathy.[20][21] It is suggested to act by reducing the production of reactive oxygen species (ROS) and inhibiting the formation of advanced glycation end products (AGEs).

Conclusion

This technical guide has provided a comprehensive overview of the natural abundance, analytical methodologies, and biological signaling of 2-hydroxycinnamic acid and its isomers. The prevalence of p-coumaric acid in a wide array of plant-based foods and its involvement in key signaling pathways underscore its importance in both plant biology and human health. The detailed experimental protocols serve as a valuable resource for researchers aiming to quantify these compounds in various matrices. Further research is warranted to fully elucidate the quantitative distribution of o- and m-coumaric acid and to explore the full spectrum of their biological activities and signaling mechanisms.

References

Biosynthesis pathway of hydroxycinnamic acids in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis Pathway of Hydroxycinnamic Acids in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxycinnamic acids (HCAs) are a major class of phenolic compounds derived from the secondary metabolism of plants.[1][2] They play crucial roles in plant physiology, including acting as precursors for lignin (B12514952) biosynthesis, providing defense against pathogens and herbivores, and protecting against UV radiation.[3][4] Structurally, they are derived from cinnamic acid and include prominent members such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.[5][6] Given their antioxidant, anti-inflammatory, and antimicrobial properties, HCAs are of significant interest to the pharmaceutical, cosmetic, and food industries.[2] This guide provides a detailed technical overview of the core biosynthesis pathway of HCAs, key enzymes, regulatory aspects, and standard experimental protocols for their study.

Core Biosynthesis Pathway: The Phenylpropanoid Pathway

The biosynthesis of HCAs is a central part of the broader phenylpropanoid pathway.[3][5] This pathway converts the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway, into a variety of phenolic compounds.[2][6][7][8][9] The initial, central part of the pathway consists of three key enzymatic steps that produce p-coumaroyl-CoA, a critical branch-point intermediate.[3][10]

The production of L-phenylalanine begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, which initiates the shikimate pathway to produce chorismate.[5][7][8] Chorismate is the precursor for all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[8][9]

Hydroxycinnamic_Acid_Biosynthesis_Pathway Core Biosynthesis Pathway of Hydroxycinnamic Acids Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin + NH3 pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA Caf Caffeic Acid pCou->Caf CafCoA Caffeoyl-CoA pCouCoA->CafCoA Lignin Lignin Precursors pCouCoA->Lignin Flavonoids Flavonoids pCouCoA->Flavonoids Fer Ferulic Acid Caf->Fer CafCoA->Lignin FiveOHFer 5-hydroxyferulic Acid Fer->FiveOHFer Sin Sinapic Acid FiveOHFer->Sin PAL PAL C4H C4H FourCL 4CL C3H C3H COMT COMT F5H F5H COMT2 COMT p1->PAL Phenylalanine ammonia-lyase p2->C4H Cinnamate (B1238496) 4-hydroxylase p3->FourCL 4-Coumarate: CoA ligase p4->C3H p-Coumarate 3-hydroxylase p5->COMT Caffeic acid O-methyltransferase p6->F5H Ferulate 5-hydroxylase p7->COMT2 Caffeic acid O-methyltransferase

Caption: The core biosynthetic pathway of hydroxycinnamic acids in plants.

The three central enzymes are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[11][12][13] This is the first committed step of the phenylpropanoid pathway.[11]

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the C4 position to form p-coumaric acid.[5][14][15]

  • 4-Coumarate:CoA ligase (4CL): Catalyzes the ATP-dependent activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[16][17][18] This enzyme can also act on other HCAs like caffeic and ferulic acids.[18]

From p-coumaroyl-CoA, the pathway branches to produce a wide array of secondary metabolites, including flavonoids and lignin precursors.[10][16] The core HCAs are further synthesized through a series of hydroxylation and methylation steps:

  • Caffeic acid is formed by the hydroxylation of p-coumaric acid, a reaction catalyzed by p-coumarate 3-hydroxylase (C3H) .[5]

  • Ferulic acid is produced by the O-methylation of caffeic acid, catalyzed by caffeic acid O-methyltransferase (COMT) .[2][5]

  • Sinapic acid is synthesized from ferulic acid via hydroxylation by ferulate 5-hydroxylase (F5H) , followed by another O-methylation step catalyzed by COMT.[5]

Key Enzymes: Data and Characteristics

The activity and substrate specificity of the core enzymes are critical for determining the flux through the phenylpropanoid pathway. Isoforms of these enzymes often exist, exhibiting different kinetic properties and expression patterns.[11][14][16]

Phenylalanine Ammonia-lyase (PAL)

PAL is a key regulatory point in the pathway, and its activity is induced by various stimuli such as light, wounding, and pathogenic attack.[11] It catalyzes a spontaneous elimination reaction rather than an oxidative deamination.[11]

Table 1: Kinetic Properties of Arabidopsis thaliana PAL Isoforms

Isoform Substrate K_m (μM) k_cat (s⁻¹) k_cat/K_m (s⁻¹M⁻¹)
AtPAL1 L-Phe 68 ± 4 1.98 ± 0.05 29,117
AtPAL2 L-Phe 64 ± 3 2.50 ± 0.05 39,062
AtPAL4 L-Phe 71 ± 4 1.89 ± 0.05 26,620

Data sourced from kinetic characterization of recombinant proteins. AtPAL3 showed very low activity.[19]

Cinnamate-4-hydroxylase (C4H)

C4H is a membrane-associated enzyme located on the endoplasmic reticulum.[15] Its expression is often co-regulated with PAL.[20] The enzyme requires NADPH-cytochrome P450 reductase to transfer electrons for the hydroxylation reaction.[15]

Table 2: Kinetic Properties of C4H from Sorghum bicolor

Substrate K_m (μM) k_cat (min⁻¹)
trans-Cinnamic Acid 2.0 ± 0.2 87.0 ± 2.0

Data obtained from steady-state kinetic analysis of recombinant CYP73A33.[15]

4-Coumarate:CoA Ligase (4CL)

4CL enzymes exist as multiple isoforms in plants, and these isoforms often have distinct substrate preferences, which helps channel intermediates into specific downstream pathways like lignin or flavonoid biosynthesis.[16][17] For example, some isoforms preferentially activate p-coumaric and ferulic acids (implicated in lignin synthesis), while others are more efficient with caffeic acid (implicated in flavonoid synthesis).[10][16]

Table 3: Substrate Specificity of Arabidopsis thaliana 4CL Isoforms (Relative Activity %)

Isoform p-Coumaric Acid Caffeic Acid Ferulic Acid Sinapic Acid
At4CL1 100 75 70 < 5
At4CL2 100 80 75 < 5
At4CL3 100 110 80 < 5
At4CL4 100 105 115 85

Data represents relative activity compared to p-coumaric acid. Note the rare ability of At4CL4 to efficiently activate sinapic acid.[21]

Experimental Protocols

Studying the HCA biosynthesis pathway involves a combination of enzyme activity assays and analytical techniques to quantify metabolites.

Enzyme Activity Assays

A common method to determine enzyme activity is through spectrophotometry, which measures the change in absorbance as a substrate is converted to a product.

Enzyme_Assay_Workflow General Workflow for Enzyme Activity Assay Extract Protein Extraction (from plant tissue or recombinant source) Quantify Protein Quantification (e.g., Bradford assay) Extract->Quantify Setup Assay Setup (Buffer, Substrate, Cofactors, Enzyme) Quantify->Setup Incubate Incubation (Controlled Temperature) Setup->Incubate Measure Spectrophotometric Measurement (Absorbance change over time) Incubate->Measure Calculate Calculate Specific Activity (nmol product/min/mg protein) Measure->Calculate

Caption: A generalized workflow for determining enzyme specific activity.

1. Phenylalanine Ammonia-lyase (PAL) Assay

  • Principle: This assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at approximately 290 nm.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5-8.8) and L-phenylalanine solution.

    • Initiation: Start the reaction by adding the crude or purified enzyme extract to the reaction mixture.

    • Measurement: Immediately place the mixture in a spectrophotometer and record the increase in absorbance at 290 nm over time at a constant temperature (e.g., 37°C).

    • Calculation: Calculate the rate of reaction using the molar extinction coefficient of trans-cinnamic acid. Specific activity is expressed as units per milligram of protein.

2. Cinnamate-4-hydroxylase (C4H) Assay

  • Principle: This assay is more complex as it involves a membrane-bound P450 enzyme. It typically follows the formation of p-coumaric acid from cinnamic acid using HPLC, or by measuring NADPH consumption at 340 nm.

  • Methodology (NADPH Consumption):

    • Reaction Mixture: Prepare a reaction mixture in a phosphate buffer (pH 7.5) containing the microsomal fraction (containing C4H and its reductase), trans-cinnamic acid, and NADPH.

    • Initiation: Start the reaction by adding NADPH.

    • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

    • Control: A control reaction without trans-cinnamic acid is essential to subtract the background NADPH oxidase activity.

    • Calculation: Use the molar extinction coefficient of NADPH to calculate the rate of consumption.

3. 4-Coumarate:CoA Ligase (4CL) Assay

  • Principle: This assay measures the formation of the CoA thioester product, such as p-coumaroyl-CoA, by monitoring the increase in absorbance at a specific wavelength (e.g., ~333 nm for p-coumaroyl-CoA).

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), the hydroxycinnamic acid substrate (e.g., p-coumaric acid), ATP, MgCl₂, and Coenzyme A.

    • Initiation: Start the reaction by adding the enzyme extract.

    • Measurement: Monitor the increase in absorbance at the λ_max of the expected thioester product.

    • Calculation: Use the molar extinction coefficient of the product to calculate the rate of formation.

Quantification of Hydroxycinnamic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying HCAs in plant extracts.[22][23][24]

HPLC_Workflow Workflow for HPLC Quantification of HCAs Sample Plant Material (e.g., freeze-dried leaves) Extract Solvent Extraction (e.g., 80% Methanol) Sample->Extract Hydrolyze Hydrolysis (Optional) (e.g., NaOH for bound esters) Extract->Hydrolyze To measure total HCAs Filter Filtration (e.g., 0.22 µm syringe filter) Extract->Filter Hydrolyze->Filter Inject HPLC Injection Filter->Inject Separate Separation (Reversed-phase C18 column, gradient elution) Inject->Separate Detect Detection (UV/DAD at ~320 nm) Separate->Detect Quantify Quantification (vs. external standards) Detect->Quantify

Caption: Standard workflow for the analysis of hydroxycinnamic acids via HPLC.

1. Sample Preparation and Extraction

  • Objective: To extract both free HCAs and those bound as esters or glycosides from the plant matrix.

  • Protocol:

    • Homogenization: Grind freeze-dried plant material to a fine powder.

    • Extraction: Extract the powder with an aqueous organic solvent (e.g., 70-80% ethanol (B145695) or methanol) under sonication or reflux.[23]

    • Hydrolysis (for total HCAs): To quantify HCAs present as esters, perform alkaline hydrolysis.[22] Add NaOH to the extract, heat (e.g., 80°C for 2 hours), and then neutralize with acid (e.g., HCl).[22]

    • Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

    • Final Step: Filter the final extract through a 0.22 or 0.45 µm filter before HPLC analysis.

2. HPLC Analysis

  • Objective: To separate and quantify individual HCAs.

  • Typical Conditions:

    • Column: A reversed-phase C18 column is most commonly used.

    • Mobile Phase: A gradient elution is typically employed, using two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to ensure the HCAs are in their protonated form.

      • Solvent B: An organic solvent like acetonitrile (B52724) or methanol.

    • Detection: HCAs have a strong UV absorbance. A UV-Vis or Diode-Array Detector (DAD) set to a wavelength between 310-330 nm is ideal for detection and quantification.[22][23]

    • Quantification: Create a calibration curve for each HCA of interest using certified reference standards.[25][26] The concentration in the sample is determined by comparing its peak area to the calibration curve.

Conclusion

The biosynthesis of hydroxycinnamic acids is a fundamental pathway in plant secondary metabolism, yielding compounds vital for plant survival and valuable for human applications. A thorough understanding of the key enzymes—PAL, C4H, and 4CL—and their regulation is essential for researchers in plant science and biotechnology. The experimental protocols outlined in this guide provide a solid foundation for the quantitative study of this pathway, enabling further research into metabolic engineering for enhanced production of these beneficial compounds.

References

The Metabolic Journey of 2-Hydroxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Absorption, Distribution, Metabolism, and Excretion of o-Coumaric Acid in Biological Systems

Introduction

2-Hydroxycinnamic acid (2-HCA), also known as o-coumaric acid, is a phenolic compound belonging to the hydroxycinnamic acid (HCA) class. As a secondary metabolite in plants, it is present in various dietary sources and has garnered interest for its potential biological activities. For researchers in drug development and the life sciences, a thorough understanding of the metabolic fate of 2-HCA is crucial for evaluating its pharmacokinetic profile, bioavailability, and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of 2-Hydroxycinnamic acid, drawing from in vitro and in vivo studies.

Absorption

The absorption of hydroxycinnamic acids is influenced by their chemical structure. While specific quantitative data for 2-HCA is limited, general principles for HCAs suggest that it is likely absorbed in both the small intestine and the colon. In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have shown that other HCA isomers can be transported across the intestinal barrier.[1] The permeability of coumarins, the parent compound class of 2-HCA, has been demonstrated to be high in such models, suggesting that 2-HCA is also likely well-absorbed.[2]

Distribution

Following absorption, 2-Hydroxycinnamic acid enters systemic circulation and is distributed to various tissues. A study in rats that involved intravenous administration of several microbial polyphenol metabolites, including o-coumaric acid, indicated an accumulation of these compounds in the kidneys.[3] This suggests that the kidneys may be a significant organ for the distribution and potential elimination of 2-HCA.

Metabolism: A Two-Phase Process

The biotransformation of 2-Hydroxycinnamic acid, like many xenobiotics, is expected to occur primarily in the liver and to a lesser extent in other tissues like the intestine, involving Phase I and Phase II metabolic reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation. While o-coumaric acid itself is a metabolite of coumarin, indicating it can be formed via hydroxylation, its own Phase I metabolism is less clear.[4] One identified urinary metabolite of 2-HCA is o-hydroxyphenylacetic acid, suggesting that the propionic acid side chain of 2-HCA may undergo oxidation.[4]

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For hydroxycinnamic acids, the principal Phase II reactions are glucuronidation and sulfation.[5][6]

  • Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The existence of o-coumaric acid glucuronide has been confirmed, indicating that this is a metabolic pathway for 2-HCA. While the specific UGT isoforms responsible for 2-HCA glucuronidation have not been definitively identified, studies on other HCAs suggest the involvement of various UGT enzymes. For instance, UGT1A9 has been shown to be highly active in the glucuronidation of isoferulic acid.[5]

  • Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another major conjugation pathway for HCAs. In vitro studies with human liver and intestinal S9 homogenates have shown that for many HCAs, the intrinsic clearance by sulfation is much greater than for glucuronidation.[5] SULT1A1 and SULT1E1 have been identified as the most active SULTs for the sulfation of several dietary hydroxycinnamic acids.[5][6] It is highly probable that these enzymes are also involved in the sulfation of 2-HCA.

Microbial Metabolism

The gut microbiota plays a significant role in the metabolism of dietary polyphenols that reach the colon. While specific studies on the microbial metabolism of 2-HCA in the human gut are limited, research on other microorganisms has shown the potential for biotransformation. For example, the bacterium Arthrobacter sp. has been shown to reduce o-coumaric acid to melilotic acid.

Excretion

The hydrophilic conjugates of 2-Hydroxycinnamic acid and its other metabolites are primarily eliminated from the body via urine. As mentioned, o-hydroxyphenylacetic acid has been detected as a urinary metabolite of 2-HCA in humans.[4] Following the administration of coumarin, of which 2-HCA is a metabolite, the majority of the ingested dose is recovered in the urine as various metabolites.[4] This suggests that renal excretion is the main route of elimination for 2-HCA and its metabolic products.

Quantitative Data Summary

Metabolite Biological Matrix Metabolic Pathway Reference
o-Coumaric acid glucuronideInferredGlucuronidation (Phase II)N/A
o-Coumaric acid sulfateInferredSulfation (Phase II)[5][6]
o-Hydroxyphenylacetic acidHuman UrineSide-chain oxidation[4]

Experimental Protocols

The study of the metabolic fate of 2-Hydroxycinnamic acid involves several key experimental techniques. Below are detailed methodologies for some of the most relevant assays.

In Vitro Metabolism using Liver Microsomes

This assay is used to investigate the Phase I and Phase II metabolism of a compound in the liver.

Objective: To determine the rate of metabolism of 2-Hydroxycinnamic acid by liver microsomal enzymes and identify the resulting metabolites.

Materials:

  • Cryopreserved human or rat liver microsomes

  • 2-Hydroxycinnamic acid

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (for Phase I) or UDPGA (for glucuronidation) and PAPS (for sulfation)

  • Acetonitrile or other organic solvent to terminate the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare a stock solution of 2-Hydroxycinnamic acid in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, microsomes, and 2-Hydroxycinnamic acid. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the cofactor (NADPH, UDPGA, or PAPS).

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining 2-Hydroxycinnamic acid and identify and quantify any metabolites formed.

Caco-2 Cell Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of 2-Hydroxycinnamic acid across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • 2-Hydroxycinnamic acid

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Preparation: Wash the cell monolayers with HBSS.

  • Apical to Basolateral (A-B) Transport: Add 2-Hydroxycinnamic acid in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

  • Incubation: Incubate at 37°C. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh HBSS.

  • Basolateral to Apical (B-A) Transport (for efflux): In a separate set of wells, add 2-Hydroxycinnamic acid to the basolateral chamber and sample from the apical chamber.

  • Analysis: Quantify the concentration of 2-Hydroxycinnamic acid in the collected samples using LC-MS/MS.

  • Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the proposed metabolic pathways of 2-Hydroxycinnamic acid and a typical experimental workflow for its analysis.

Metabolic_Pathway_2HCA HCA_2 2-Hydroxycinnamic Acid (o-Coumaric Acid) PhaseI Phase I Metabolism (e.g., side-chain oxidation) HCA_2->PhaseI PhaseII Phase II Metabolism HCA_2->PhaseII Microbial Gut Microbiota Metabolism HCA_2->Microbial Metabolite_PhaseI o-Hydroxyphenylacetic Acid PhaseI->Metabolite_PhaseI Metabolite_Glucuronide 2-HCA-Glucuronide PhaseII->Metabolite_Glucuronide Glucuronidation (UGTs) Metabolite_Sulfate 2-HCA-Sulfate PhaseII->Metabolite_Sulfate Sulfation (SULTs) Metabolite_Microbial Melilotic Acid Microbial->Metabolite_Microbial Excretion Urinary Excretion Metabolite_PhaseI->Excretion Metabolite_Glucuronide->Excretion Metabolite_Sulfate->Excretion

Caption: Proposed metabolic pathways of 2-Hydroxycinnamic acid.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies microsomes Liver Microsome Assay sample_prep Sample Preparation (Protein Precipitation, Extraction) microsomes->sample_prep caco2 Caco-2 Permeability Assay caco2->sample_prep animal_model Oral Administration (e.g., Rat Model) sampling Biological Sample Collection (Blood, Urine, Feces) animal_model->sampling sampling->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_analysis Data Analysis (Pharmacokinetic Parameters, Metabolite Identification) analysis->data_analysis

Caption: General experimental workflow for studying 2-HCA metabolism.

Conclusion

The metabolic fate of 2-Hydroxycinnamic acid in biological systems appears to follow the general pathways established for other hydroxycinnamic acids. It is likely absorbed in the gastrointestinal tract and undergoes extensive Phase II metabolism, primarily through sulfation and glucuronidation in the liver, before being excreted in the urine. The gut microbiota may also contribute to its biotransformation. However, a notable gap exists in the literature regarding specific quantitative pharmacokinetic data and the definitive identification of all metabolites and metabolizing enzymes for 2-HCA. Future research should focus on conducting dedicated in vivo pharmacokinetic studies and in vitro enzyme kinetic assays to provide a more complete understanding of the metabolic journey of this dietary phenolic acid. Such data will be invaluable for accurately assessing its bioavailability and potential for therapeutic development.

References

An In-depth Technical Guide to the Commercial Sources and Synthesis of 2-Hydroxycinnamic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for obtaining 2-Hydroxycinnamic acid-d4. Given its utility as an internal standard in pharmacokinetic studies and as a tracer in metabolic research, access to high-purity, isotopically labeled 2-Hydroxycinnamic acid is crucial for accurate and reliable experimental outcomes. This document details options for sourcing this compound through custom synthesis and provides plausible, detailed experimental protocols for its preparation in a laboratory setting.

Commercial Sources for this compound

Table 1: Companies Offering Custom Synthesis of Deuterated Compounds

SupplierServices OfferedKey Features
--INVALID-LINK--Custom synthesis of deuterated chemicals for analytical, pharmacokinetic, and advanced material applications.[1]Expertise in stable isotope chemistry, offering services from feasibility study to pilot-scale production and analytical verification.[1]
--INVALID-LINK--Custom synthesis of a broad range of stable isotope-labeled compounds, with a large portfolio of deuterium-enriched materials.[2]Over 40 years of experience in manufacturing complex organic small molecules for biomedical research.
--INVALID-LINK--Custom synthesis of deuterated compounds for drug discovery and development, including starting materials, intermediates, and final products.[3]Utilizes advanced isotope labeling techniques such as catalytic hydrogen-deuterium exchange and selective chemical synthesis.[3]
--INVALID-LINK--Custom organic synthesis of stable-labeled compounds, including those with carbon-13, deuterium, and nitrogen-15.[4]Capable of synthesizing a wide variety of compounds, including DEA Scheduled I-V controlled substances.[4]
--INVALID-LINK--Custom synthesis of isotopic labeled compounds in laboratory quantities.Focus on deuterated solvents and reagents for NMR spectroscopy, with capabilities for new product synthesis.[5]

Synthesis of this compound

For laboratories equipped for organic synthesis, this compound can be prepared through established chemical reactions using deuterated starting materials. Two plausible and well-documented synthetic routes are the Perkin reaction and the Knoevenagel condensation. Both methods are widely used for the synthesis of cinnamic acids and their derivatives.[6][7]

Synthetic Route 1: Perkin Reaction

The Perkin reaction provides a direct method for the synthesis of α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[6] For the synthesis of this compound, this would involve the reaction of a deuterated salicylaldehyde (B1680747) with a deuterated acetic anhydride.

Logical Workflow for the Perkin Reaction Synthesis

Perkin_Reaction_Workflow Phenol_d6 Phenol-d6 Reaction_Step1 Reimer-Tiemann Reaction Phenol_d6->Reaction_Step1 Salicylaldehyde_d5 Salicylaldehyde-d5 Reaction_Step2 Perkin Reaction Salicylaldehyde_d5->Reaction_Step2 Acetic_anhydride_d6 Acetic anhydride-d6 Acetic_anhydride_d6->Reaction_Step2 Product This compound Reaction_Step1->Salicylaldehyde_d5 Formylation Reaction_Step2->Product Condensation & Hydrolysis Base Sodium Acetate-d3 Base->Reaction_Step2

Caption: Synthesis of this compound via the Perkin Reaction.

Step 1: Synthesis of Salicylaldehyde-d5 from Phenol-d6

The synthesis of the deuterated salicylaldehyde precursor can be achieved via the Reimer-Tiemann reaction on phenol-d6.[8]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water.

    • Add Phenol-d6 to the aqueous sodium hydroxide solution and heat the mixture to 60-65 °C.

    • Add Chloroform-d dropwise to the reaction mixture with vigorous stirring over a period of 1 hour. Maintain the temperature at 60-65 °C.

    • After the addition is complete, continue to heat and stir the mixture for an additional 2-3 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • The product, Salicylaldehyde-d5, can be isolated by steam distillation or solvent extraction with diethyl ether.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Materials:

    • Salicylaldehyde-d5 (from Step 1)

    • Acetic anhydride-d6

    • Sodium acetate-d3 (can be prepared from sodium hydroxide and acetic acid-d4)

    • Hydrochloric acid

    • Water

  • Procedure:

    • In a round-bottom flask, combine Salicylaldehyde-d5, Acetic anhydride-d6, and anhydrous Sodium acetate-d3.

    • Heat the mixture to 180 °C under a reflux condenser for 5-8 hours.[9]

    • Cool the reaction mixture and add water. Boil the mixture to hydrolyze the excess acetic anhydride.

    • After cooling, the product may crystallize out. If not, acidify the solution with concentrated hydrochloric acid.

    • Collect the crude this compound by filtration.

    • Recrystallize the product from hot water or an ethanol-water mixture to obtain the pure compound.

Synthetic Route 2: Knoevenagel Condensation

The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds.[7] It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[10] For the synthesis of this compound, a deuterated 2-hydroxybenzaldehyde would be reacted with deuterated malonic acid.

  • Materials:

    • Salicylaldehyde-d5 (prepared as in Step 1 of the Perkin reaction)

    • Malonic acid-d4

    • Pyridine (as solvent and catalyst)

    • Piperidine (B6355638) (as co-catalyst)

    • Hydrochloric acid

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve Salicylaldehyde-d5 and Malonic acid-d4 in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

    • Collect the crude this compound by filtration and wash with cold water.

    • Purify the product by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture.

Data on Deuterated Starting Materials

The successful synthesis of this compound is dependent on the commercial availability of the necessary deuterated precursors. The following table summarizes key information for these starting materials.

Table 2: Commercially Available Deuterated Precursors

CompoundSupplier(s)Typical Isotopic PurityCAS Number
Phenol-d6 Cambridge Isotope Laboratories, ARMAR Isotopes≥98 atom % D13127-88-3
Acetic anhydride-d6 Sigma-Aldrich, Cambridge Isotope Laboratories≥98 atom % D16649-49-3[11]
Malonic acid-d4 Sigma-Aldrich≥98 atom % D813-56-9

This guide provides a foundational understanding for researchers and professionals in need of this compound. While direct purchase is limited to custom synthesis, the outlined synthetic protocols offer viable alternatives for laboratory preparation. It is imperative that all synthetic procedures are carried out with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

References

An In-depth Technical Guide to the Physical and Chemical Differences Between Deuterated and Non-Deuterated 2-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound naturally occurring in various plants.[1] As a derivative of cinnamic acid, it is a key intermediate in the biosynthesis of phenylpropanoids, a diverse class of secondary metabolites that includes flavonoids, lignans, and coumarins.[2][3] In recent years, the strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D), has emerged as a critical tool in pharmaceutical research and development. This process, known as deuteration, can subtly but significantly alter the physicochemical and metabolic properties of a molecule without changing its fundamental shape or biological target affinity.[]

This technical guide provides a comprehensive examination of the core physical and chemical differences between standard (non-deuterated) 2-Hydroxycinnamic acid and its deuterated analogues. Understanding these distinctions is paramount for its application as an internal standard in quantitative mass spectrometry, for elucidating metabolic pathways, and for developing novel therapeutic agents with improved pharmacokinetic profiles.[5][6]

Core Physical and Chemical Differences

The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces fundamental changes at the atomic level that manifest as macroscopic differences in physical and chemical behavior. The primary origin of these changes is the greater mass of the deuterium nucleus, which contains both a proton and a neutron.[7] This results in a stronger, shorter, and less labile carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[][6]

Physical Properties

While specific experimental data for deuterated 2-Hydroxycinnamic acid is not extensively published, the expected changes in physical properties can be extrapolated from the well-documented principles of deuterium substitution. These subtle differences can be critical during analytical procedures like chromatography.

PropertyNon-Deuterated 2-Hydroxycinnamic AcidExpected Change in Deuterated 2-Hydroxycinnamic AcidRationale
Molecular Weight 164.16 g/mol IncreasedEach deuterium atom adds ~1.006 Da to the molecular mass.
Melting Point 217 °C (decomposes)[8]Minimal to no significant changeIsotopic substitution generally has a very small effect on bulk crystal lattice energies.
Boiling Point ~348.0 °C (estimated)Slightly lowerDeuterated compounds are often slightly less volatile due to weaker intermolecular van der Waals forces.
Chromatographic Retention Analyte-specificTypically, slightly shorter retention time in GC and reverse-phase LC[9]The larger charge radius of deuterium can attenuate interactions with the stationary phase.[9]
Vibrational Frequency Higher (e.g., C-H stretch)Lower (e.g., C-D stretch)The C-D bond is stronger and vibrates at a lower frequency due to the increased mass of deuterium.[6]
Chemical Properties

The most profound differences between deuterated and non-deuterated compounds are observed in their chemical reactivity and metabolic stability. These distinctions are primarily governed by the Kinetic Isotope Effect (KIE).

PropertyNon-Deuterated 2-Hydroxycinnamic AcidExpected Change in Deuterated 2-Hydroxycinnamic AcidRationale
Acidity (pKa) ~4.04 (strongest acidic)Slightly higher pKa (weaker acid)The zero-point energy of an O-D bond is lower than an O-H bond, making the O-D bond stronger and less likely to dissociate.[10]
Metabolic Stability Susceptible to enzymatic oxidation (e.g., by Cytochrome P450)Increased metabolic stabilityKinetic Isotope Effect (KIE): More energy is required to break a C-D bond than a C-H bond. If this bond cleavage is the rate-determining step in a metabolic pathway, the reaction rate will be significantly slower.[][6]
Reaction Rates Standard reaction kineticsSlower reaction rates for reactions involving cleavage of a deuterated bondGoverned by the Kinetic Isotope Effect (KIE), where kH/kD > 1.[]

Experimental Protocols and Methodologies

Synthesis of Deuterated 2-Hydroxycinnamic Acid

The synthesis of deuterated 2-Hydroxycinnamic acid can be achieved through various methods, often involving hydrogen-deuterium exchange reactions or starting from deuterated precursors.

Methodology: H/D Exchange using Deuterated Solvents

A common method involves the exchange of labile protons on the aromatic ring and carboxylic acid group.[3]

  • Dissolution: Dissolve non-deuterated 2-Hydroxycinnamic acid in a deuterated solvent such as deuterium oxide (D₂O) or deuterated ethanol (B145695) (Ethanol-d₁), often with a base catalyst like triethylamine (B128534) (Et₃N).[3]

  • Heating: Heat the mixture under reflux for a specified period (e.g., 2-24 hours) to facilitate the exchange of acidic protons (phenolic -OH and carboxylic -COOH) and potentially protons at the ortho and para positions of the phenolic hydroxyl group.[3][11]

  • Workup: After cooling, acidify the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to precipitate the deuterated product.

  • Purification: Collect the solid product by filtration, wash with cold D₂O, and dry under vacuum. Recrystallization from a suitable deuterated solvent may be performed for further purification.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_application Application start Non-Deuterated 2-Hydroxycinnamic Acid reagents Deuterated Reagents (e.g., D₂O, Catalyst) reaction H/D Exchange Reaction (Reflux) reagents->reaction workup Acidification & Precipitation reaction->workup Cooling filtration Filtration & Drying workup->filtration final_product Deuterated 2-Hydroxycinnamic Acid filtration->final_product nmr NMR Spectroscopy (¹H and ²H NMR) application Metabolic Studies, Internal Standard, etc. nmr->application ms Mass Spectrometry (LC-MS) ms->application final_product->nmr final_product->ms

Caption: Workflow for synthesis and analysis of deuterated compounds.

Analytical Characterization

Confirming the position and extent of deuterium incorporation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this characterization.[12]

Methodology: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the deuterated product in a suitable deuterated NMR solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The disappearance or reduction in the integral of a signal corresponding to a specific proton confirms its replacement with deuterium.[13]

  • ²H NMR Analysis: Acquire a deuterium NMR spectrum. The appearance of a signal at a chemical shift corresponding to a specific position confirms the successful incorporation of deuterium at that site.[14]

  • Isotopic Purity Calculation: Determine the percentage of deuterium incorporation by comparing the integrals of the remaining proton signals in the ¹H NMR spectrum with a non-deuterated standard or by quantitative ²H NMR.[12]

Methodology: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., acetonitrile/water).

  • LC Separation: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The deuterated compound will have a slightly different retention time than its non-deuterated counterpart.

  • MS Detection: Analyze the eluent using a mass spectrometer. The mass spectrum of the deuterated compound will show a molecular ion peak (e.g., [M-H]⁻) that is shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of incorporated deuterium atoms.[5]

  • Data Analysis: Compare the m/z value of the deuterated compound to the theoretical mass to confirm the level of deuteration.

The Kinetic Isotope Effect (KIE) in Metabolism

The primary driver for using deuteration in drug development is the Kinetic Isotope Effect (KIE). The cleavage of a C-H bond is often a rate-limiting step in the metabolism of drugs by enzymes like the Cytochrome P450 (CYP) family.[15] Because the C-D bond has a lower zero-point vibrational energy, it requires more energy to reach the transition state for cleavage, thus slowing down the reaction.

KIE Kinetic Isotope Effect (KIE) Principle y_axis Potential Energy → x_axis_start x_axis_start x_axis_end x_axis_end x_axis_start->x_axis_end x_axis_label Reaction Coordinate → reactants Reactants (R-H / R-D) ts_h Transition State (C-H) reactants->ts_h  ΔG‡ (H) ts_d Transition State (C-D) reactants->ts_d  ΔG‡ (D) products Products ts_h->products  ΔG‡ (H) ts_d->products  ΔG‡ (D) kie_label kH / kD > 1 zpe_diff Difference in Zero-Point Energy zpe_h zpe_h zpe_d zpe_d zpe_h->zpe_d

Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).

For 2-Hydroxycinnamic acid, metabolic attack could occur at several positions, including hydroxylation of the aromatic ring or cleavage of the acrylic acid side chain. Deuterating these susceptible positions can block or slow these metabolic pathways, potentially increasing the compound's half-life and bioavailability.

Biosynthesis of Hydroxycinnamic Acids

2-Hydroxycinnamic acid is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine. This pathway is fundamental for producing a wide array of phenolic compounds.[2][16]

Phenylpropanoid Simplified Phenylpropanoid Biosynthesis Pathway Phe Phenylalanine PAL PAL Cin Cinnamic Acid C4H C4H C2H C2H pCou p-Coumaric Acid (4-Hydroxycinnamic Acid) mCou m-Coumaric Acid (3-Hydroxycinnamic Acid) pCou->mCou Isomerization Other Flavonoids, Lignans, Coumarins, etc. pCou->Other C3H C3H oCou o-Coumaric Acid (2-Hydroxycinnamic Acid) oCou->Other Caf Caffeic Acid Fer Ferulic Acid Caf->Fer Fer->Other PAL->Cin PAL_label Phenylalanine Ammonia-Lyase C4H->pCou C4H_label Cinnamate 4-Hydroxylase C2H->oCou C2H_label Cinnamate 2-Hydroxylase C3H->Caf

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Hydroxycinnamic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Hydroxycinnamic acid-d4. Due to the limited availability of specific safety data for the deuterated form, this document extrapolates from the well-established safety profile of its non-deuterated analogue, 2-Hydroxycinnamic acid, and incorporates best practices for the handling of deuterated compounds in a research setting.

Hazard Identification and Classification

2-Hydroxycinnamic acid is classified as a hazardous substance.[1] The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the non-deuterated analogue is as follows:

Table 1: GHS Classification for 2-Hydroxycinnamic acid

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 3H301: Toxic if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[4][5]

It is important to note that while deuteration is unlikely to alter these fundamental hazardous properties, the toxicological properties of this compound have not been fully investigated.[4][5]

Potential Health Effects:
  • Inhalation: May cause respiratory tract irritation.[1][5]

  • Skin Contact: Causes skin irritation.[1][5] May be harmful if absorbed through the skin.

  • Eye Contact: Causes serious eye irritation.[1][5]

  • Ingestion: Toxic if swallowed.[3] Accidental ingestion may be harmful, with animal experiments indicating that ingestion of less than 150 grams could cause serious health damage.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Engineering Controls:
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust formation.[1]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][5]
Skin Protection Chemical-resistant gloves (e.g., PVC, nitrile rubber) inspected prior to use.[1] A lab coat or other protective clothing should be worn to prevent skin contact.[1][5]
Respiratory Protection For operations generating dust, a NIOSH-approved N95 or P1 type dust mask is recommended.
Hygiene Measures:
  • Avoid all personal contact, including inhalation.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Contaminated work clothing should be laundered separately before reuse.[1]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:
  • Avoid formation of dust and aerosols.

  • Handle under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and moisture absorption.[7][8]

  • Allow the container to equilibrate to room temperature before opening to prevent condensation, which can lead to H-D exchange and compromise isotopic purity.[7][8]

Storage:
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9]

  • For long-term storage, temperatures of -20°C are often recommended for deuterated compounds.[7] For short-term storage, refrigeration at 4°C may be suitable.[7] Always refer to the manufacturer's certificate of analysis for specific storage temperature requirements.[7]

  • Protect from light by storing in amber vials or in the dark to prevent photodegradation.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[1][4]

First Aid Measures

In the event of exposure, immediate action is necessary.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][9]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][5][9]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][9]

Accidental Release and Disposal Considerations

Accidental Release:
  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Sweep up the spilled solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[4][5]

  • Prevent the product from entering drains.[1][9]

Disposal:
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated packaging should be disposed of as unused product.

Experimental Protocols

Protocol for Preparation of a Stock Solution of this compound

This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard, emphasizing practices to maintain isotopic purity.[8]

  • Acclimatization: Remove the sealed container of this compound from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This crucial step prevents moisture from condensing on the cold solid.[8]

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon. This minimizes exposure to atmospheric moisture, which can cause hydrogen-deuterium (H-D) exchange.[7][8]

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.[7][8]

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., methanol) and gently swirl to dissolve the solid.[7][8] Avoid acidic or basic solutions as they can catalyze H-D exchange.[7]

  • Dilution: Once fully dissolved, dilute the solution to the calibration mark on the volumetric flask with the same solvent.[7]

  • Mixing: Securely cap the flask and mix the solution thoroughly by inverting it multiple times.[7][8]

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap to protect it from light. Store the solution under the recommended conditions (e.g., -20°C for long-term storage). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[7][8]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup and Disposal start Start: Retrieve from Storage acclimatize Acclimatize to Room Temperature start->acclimatize inert_atm Handle in Inert Atmosphere acclimatize->inert_atm weigh Weigh Compound inert_atm->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute use Use in Experiment dilute->use decontaminate Decontaminate Glassware use->decontaminate dispose Dispose of Waste use->dispose end End decontaminate->end dispose->end

Caption: A general workflow for the safe handling of this compound.

ppe_decision_tree PPE Selection Logic cluster_ppe Required PPE cluster_respiratory Respiratory Protection start Handling this compound? ppe_base Standard Lab Attire: - Lab Coat - Closed-toe Shoes start->ppe_base ppe_eyes Eye Protection: - Safety Glasses with Side Shields - Chemical Goggles start->ppe_eyes ppe_hands Hand Protection: - Chemical Resistant Gloves start->ppe_hands dust_risk Risk of Dust/Aerosol Generation? start->dust_risk respirator Wear N95/P1 Dust Mask dust_risk->respirator Yes no_respirator No Additional Respiratory Protection Needed dust_risk->no_respirator No

Caption: Decision tree for selecting appropriate PPE when handling the compound.

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-Hydroxycinnamic Acid-d4 as an Internal Standard in LC-MS for Quantitative Analysis of Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Introduction

Quantitative analysis of small molecules in complex matrices by liquid chromatography-mass spectrometry (LC-MS) necessitates the use of internal standards to ensure accuracy and precision. Deuterated internal standards are considered the gold standard as they co-elute with the analyte of interest and exhibit similar ionization behavior, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] This document provides detailed application notes and protocols for the use of 2-Hydroxycinnamic acid-d4 as an internal standard for the quantification of 2-Hydroxycinnamic acid and other structurally related phenolic acids.

2-Hydroxycinnamic acid (o-coumaric acid) and its isomers are members of the hydroxycinnamic acid class of phenolic compounds, which are widely distributed in plants and are of significant interest in metabolomics, food science, and pharmaceutical research due to their antioxidant and other bioactive properties. Accurate quantification of these compounds is crucial for understanding their physiological roles and potential therapeutic benefits.

Principle of Isotope Dilution Mass Spectrometry

The methodology described herein is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled internal standard, this compound, is added to the samples at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2] Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification, providing a more accurate and reproducible measurement than external calibration alone.[2][3]

Experimental Protocols

This section details the necessary steps for the quantitative analysis of 2-Hydroxycinnamic acid and related phenolic acids using this compound as an internal standard.

Preparation of Stock and Working Solutions

a. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of 2-Hydroxycinnamic acid.

  • Dissolve in 1 mL of methanol.

  • Vortex until fully dissolved.

  • Store at -20°C.

b. Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of methanol.

  • Vortex until fully dissolved.

  • Store at -20°C.

c. Intermediate and Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare a working internal standard solution by diluting the IS stock solution to the desired concentration (e.g., 1 µg/mL) with the same solvent. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation (Protein Precipitation for Plasma/Serum)

This protocol is a general guideline for protein precipitation, a common sample preparation technique for biological matrices.[4][5]

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the working internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and centrifuge at high speed for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument and application.

a. Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes

b. Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for the specific instrument

c. MRM Transitions:

The following are predicted MRM transitions based on the known fragmentation of hydroxycinnamic acids, which typically involves the loss of CO2 (44 Da).[1] These should be confirmed and optimized by infusing a standard solution of each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Hydroxycinnamic acid163.0119.0Optimize (start at 15)
This compound (IS) 167.0 123.0 Optimize (start at 15)
p-Coumaric acid163.0119.0Optimize (start at 15)
Caffeic acid179.0135.0Optimize (start at 18)
Ferulic acid193.0134.0Optimize (start at 20)

Data Presentation

The following tables summarize hypothetical validation data to illustrate the expected performance of the method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
2-Hydroxycinnamic acid1 - 1000> 0.995
p-Coumaric acid1 - 1000> 0.995
Caffeic acid2 - 2000> 0.995
Ferulic acid2 - 2000> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

AnalyteQC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
2-Hydroxycinnamic acidLQC< 10%± 15%< 10%± 15%
MQC< 10%± 15%< 10%± 15%
HQC< 10%± 15%< 10%± 15%
p-Coumaric acidLQC< 10%± 15%< 10%± 15%
MQC< 10%± 15%< 10%± 15%
HQC< 10%± 15%< 10%± 15%

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
2-Hydroxycinnamic acid85 - 115> 80%
p-Coumaric acid85 - 115> 80%
Caffeic acid85 - 115> 75%
Ferulic acid85 - 115> 75%

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound Sample->Spike_IS 1. Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spike_IS->Sample_Prep 2. LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation 3. MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection 4. Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) MS_Detection->Data_Analysis 5. Quantification Quantification (Calibration Curve) Data_Analysis->Quantification 6.

Caption: A generalized workflow for the quantitative analysis of phenolic acids using this compound as an internal standard.

Signaling_Pathway cluster_MS Mass Spectrometer cluster_Analyte 2-Hydroxycinnamic acid cluster_IS This compound (IS) Precursor Precursor Ion [M-H]- Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Fragmentation Product Product Ion [M-H-CO2]- Fragmentation->Product Analyte_Product m/z 119.0 Product->Analyte_Product IS_Product m/z 123.0 Product->IS_Product Analyte_Precursor m/z 163.0 Analyte_Precursor->Precursor IS_Precursor m/z 167.0 IS_Precursor->Precursor

Caption: The logical relationship of precursor to product ion fragmentation for 2-Hydroxycinnamic acid and its deuterated internal standard in MS/MS.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of 2-Hydroxycinnamic acid and other related phenolic compounds in various matrices. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The inherent advantages of isotope dilution mass spectrometry, including improved accuracy and precision, make this approach highly suitable for regulated bioanalysis and demanding research applications.

References

Application Note: LC-MS/MS Method for the Quantitative Analysis of 2-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxycinnamic acid, a phenolic compound found in various plant species, is a key intermediate in the phenylpropanoid pathway.[1] Its biological activities, including antioxidant and anti-inflammatory properties, have led to increasing interest in its quantification in various matrices, from plant extracts to biological fluids. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2-Hydroxycinnamic acid. The method is suitable for researchers, scientists, and professionals in drug development and food chemistry.

The developed method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Materials and Methods

Reagents and Standards

  • 2-Hydroxycinnamic acid (≥98% purity)

  • 2-Hydroxycinnamic acid-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 100 mm, 2.7 µm particle size

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Experimental Protocols

Standard Solution Preparation

Stock solutions of 2-Hydroxycinnamic acid and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of water and acetonitrile. Calibration standards were prepared in the desired matrix (e.g., plasma, water) by spiking with the working standard solutions to achieve a concentration range of 0.5 to 500 ng/mL. The IS was added to all calibration standards and samples at a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution (500 ng/mL).

  • Add 50 µL of 0.1 M hydrochloric acid to acidify the sample.

  • Add 500 µL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 500 µL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the sample (pre-treated with 10 µL of IS).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters

Liquid Chromatography

  • Column: C18, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2-Hydroxycinnamic acid (Quantifier) 163.0119.00.12515
2-Hydroxycinnamic acid (Qualifier) 163.093.00.12520
This compound (IS) 167.0123.00.12515

Data Analysis and Results

The data was acquired and processed using appropriate software. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x was used.

Method Performance

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%
Matrix Effect Minimal
Stability Stable for 24h at room temperature and 7 days at 4°C.[2][3] Long-term storage at -20°C is recommended.[2][3]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Spike Spike Sample with IS Sample->Spike Standard 2-Hydroxycinnamic Acid Standard Standard->Spike IS Internal Standard (IS) IS->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 2-Hydroxycinnamic Acid Calibration->Quantification

Caption: Experimental workflow for 2-Hydroxycinnamic acid analysis.

method_development_logic cluster_chromatography Chromatography Optimization cluster_ms Mass Spectrometry Optimization cluster_validation Method Validation Column Column Selection (C18) MobilePhase Mobile Phase (Water/ACN + Formic Acid) Column->MobilePhase Gradient Gradient Elution MobilePhase->Gradient FlowRate Flow Rate (0.3 mL/min) Gradient->FlowRate Linearity Linearity FlowRate->Linearity IonizationMode Ionization Mode (ESI-) MRM MRM Transition Selection IonizationMode->MRM Voltages Cone Voltage & Collision Energy MRM->Voltages GasFlows Gas Flow Rates Voltages->GasFlows GasFlows->Linearity Sensitivity LOD & LOQ Linearity->Sensitivity Precision Precision Sensitivity->Precision Accuracy Accuracy Precision->Accuracy

Caption: Logic diagram for LC-MS/MS method development.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 2-Hydroxycinnamic acid. The method is sensitive, selective, and has been shown to be accurate and precise. The provided protocols for sample preparation and LC-MS/MS analysis can be readily implemented in a laboratory setting for routine analysis. The chromatographic conditions are optimized for the separation of cinnamic acid isomers, which is crucial for accurate quantification.[4][5] The stability of hydroxycinnamic acid derivatives should be considered, and storage at low temperatures, excluding light, is recommended to maintain the integrity of the samples.[2][3]

References

Application Notes and Protocols for 2-Hydroxycinnamic Acid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 2-Hydroxycinnamic acid (o-coumaric acid) from plasma samples for quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Three common and effective techniques are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

2-Hydroxycinnamic acid is a phenolic acid found in various plants and is a metabolite of interest in pharmacokinetic and metabolic studies due to its potential antioxidant and anti-inflammatory properties. Accurate quantification in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of sample preparation technique is critical to remove interfering substances such as proteins and phospholipids, thereby improving the accuracy, precision, and sensitivity of the analytical method.

Metabolic Pathway of Hydroxycinnamic Acids

2-Hydroxycinnamic acid is synthesized in plants through the shikimate and phenylpropanoid pathways. The following diagram illustrates a simplified overview of this biosynthetic route, starting from the amino acid Phenylalanine. Understanding this pathway can be relevant for metabolic studies investigating the origin and fate of 2-Hydroxycinnamic acid.

Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid Phenylalanine Ammonia-Lyase (PAL) p_Coumaric_acid p-Coumaric acid (4-Hydroxycinnamic acid) Cinnamic_acid->p_Coumaric_acid Cinnamate-4-Hydroxylase (C4H) o_Coumaric_acid 2-Hydroxycinnamic acid (o-Coumaric acid) Cinnamic_acid->o_Coumaric_acid Cinnamate-2-Hydroxylase (C2H)

Caption: Simplified biosynthesis of hydroxycinnamic acids.

Sample Preparation Techniques: A Comparative Overview

The selection of an appropriate sample preparation technique depends on various factors, including the required limit of quantification, sample throughput, and the complexity of the plasma matrix. Below is a summary of the quantitative performance of the three detailed protocols.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Caffeic Acidp-Coumaric Acidp-Coumaric Acid*
Recovery ~96%60-98%>85%
Matrix Effect Can be significantModerateMinimal
LLOQ 0.1 µg/mL0.01 µg/mL0.2 ng/mL
Throughput HighMediumMedium-High
Selectivity LowMediumHigh

*Note: Quantitative data for 2-Hydroxycinnamic acid is limited. The data presented is for structurally similar hydroxycinnamic acids and provides a reasonable expectation of performance.

Experimental Workflow

The general workflow for plasma sample preparation and analysis is depicted below. The "Sample Preparation" stage is detailed in the subsequent protocols for each technique.

cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analysis Collect_Blood Collect_Blood Centrifuge_Plasma Centrifuge_Plasma Collect_Blood->Centrifuge_Plasma Store_Plasma Store_Plasma Centrifuge_Plasma->Store_Plasma -80°C Thaw_Plasma Thaw_Plasma Add_IS Add_IS Thaw_Plasma->Add_IS Extraction Extraction Add_IS->Extraction (PPT, LLE, or SPE) Evaporate_Supernatant Evaporate_Supernatant Extraction->Evaporate_Supernatant Reconstitute Reconstitute Evaporate_Supernatant->Reconstitute LC_MS_Analysis LC_MS_Analysis Data_Processing Data_Processing LC_MS_Analysis->Data_Processing

Caption: General workflow for plasma sample analysis.

Protocol 1: Protein Precipitation (PPT)

This protocol utilizes a water-miscible organic solvent, acetonitrile (B52724), to precipitate plasma proteins. It is a simple, fast, and high-throughput method, making it suitable for early-stage drug discovery and screening.

Materials:

  • Human plasma

  • 2-Hydroxycinnamic acid standard

  • Internal Standard (IS) solution (e.g., a structural analog)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • LC-MS vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or at room temperature.

  • Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample (a 3:1 solvent-to-plasma ratio).[1][2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step helps to concentrate the sample and remove the organic solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Expected Performance:

  • Matrix Effect: PPT is known for having a higher potential for matrix effects due to the limited removal of endogenous plasma components.[4] This can be mitigated by optimizing chromatographic conditions.

  • LLOQ: A lower limit of quantification of 0.1 µg/mL has been reported for hydroxycinnamates using a direct clean-up procedure.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT, offering cleaner extracts by partitioning the analyte of interest into an immiscible organic solvent. This method is suitable when lower detection limits and reduced matrix effects are required.

Materials:

  • Human plasma

  • 2-Hydroxycinnamic acid standard

  • Internal Standard (IS) solution

  • Ethyl acetate (B1210297), HPLC grade

  • Hydrochloric acid (HCl), 2M

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated pipettes and tips

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or at room temperature.

  • Spiking: To a 200 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

  • Acidification: Acidify the plasma sample by adding 20 µL of 2M HCl.[5] This step protonates the acidic analyte, enhancing its extraction into the organic solvent.

  • Extraction: Add 800 µL of ethyl acetate to the acidified plasma.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporation: Dry the organic extract under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS system.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Expected Performance:

  • Recovery: LLE typically provides good recovery for acidic drugs, often in the range of 60-98%.[6]

  • Matrix Effect: LLE generally results in cleaner extracts and thus less matrix effect compared to PPT.

  • LLOQ: For p-coumaric acid, a similar compound, an LLOQ of 0.01 µg/mL has been achieved using LLE with ethyl acetate.[5]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. This method provides the cleanest extracts and is ideal for applications requiring the highest sensitivity and minimal matrix effects.

Materials:

  • Human plasma

  • 2-Hydroxycinnamic acid standard

  • Internal Standard (IS) solution

  • Polymeric strong anion exchange SPE cartridges (e.g., Strata-X-A, 30 mg/1 mL)[7]

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Formic acid, LC-MS grade

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Sample Thawing and Pre-treatment: Thaw frozen plasma samples. To 200 µL of plasma, add the internal standard and 20 µL of 2% formic acid in water.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[7] Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.[7]

  • Elution: Elute the 2-Hydroxycinnamic acid and internal standard from the sorbent with 1 mL of 2% formic acid in methanol into a clean collection tube.[7]

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 50°C.[7]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Expected Performance:

  • Recovery: For p-coumaric acid, recovery with a polymeric SPE sorbent is generally high, often exceeding 85%.

  • Matrix Effect: SPE provides the most significant reduction in matrix effects among the three techniques due to its high selectivity.

  • LLOQ: A very low LLOQ of 0.2 ng/mL has been achieved for p-coumaric acid in human plasma using this SPE method.[7]

References

Application Notes and Protocols for the Use of 2-Hydroxycinnamic acid-d4 in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for understanding plant physiology, development, and responses to environmental stress. Accurate quantification of metabolites is crucial for generating reliable and reproducible data. 2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic acid involved in various plant metabolic pathways, including the biosynthesis of coumarins and other secondary metabolites. Its quantification can provide valuable insights into plant health and defense mechanisms.

The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based metabolomics. These standards, such as 2-Hydroxycinnamic acid-d4, have nearly identical chemical and physical properties to their endogenous counterparts, allowing them to co-elute during chromatography and experience similar ionization effects. This corrects for variations in sample extraction, injection volume, and matrix effects, leading to highly accurate and precise measurements.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of 2-Hydroxycinnamic acid in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Table 1: Stock and Working Solution Concentrations
SolutionCompoundSolventConcentration
Analyte Stock Solution 2-Hydroxycinnamic acidMethanol (B129727)1 mg/mL
Internal Standard Stock Solution This compoundMethanol1 mg/mL
Analyte Working Solution 2-Hydroxycinnamic acid50% Methanol in Water1 µg/mL
Internal Standard Working Solution This compound50% Methanol in Water1 µg/mL
Calibration Curve Standards 2-Hydroxycinnamic acid50% Methanol in Water1 - 1000 ng/mL
Internal Standard Spiking Solution This compound50% Methanol in Water100 ng/mL
Table 2: Predicted LC-MS/MS Parameters for 2-Hydroxycinnamic acid and this compound
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Hydroxycinnamic acid Negative163.0119.115-25
163.093.120-30
This compound Negative167.0123.115-25
167.097.120-30

Note: The MRM transitions and collision energies provided are predicted based on the fragmentation of similar phenolic acids. It is crucial to confirm and optimize these parameters by direct infusion of the analytical standards on the specific mass spectrometer being used.

Experimental Protocols

Preparation of Standard Solutions

1.1. Analyte and Internal Standard Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of 2-Hydroxycinnamic acid and this compound into separate 1.5 mL microcentrifuge tubes.

  • Add 1 mL of methanol to each tube to dissolve the compounds completely.

  • Vortex for 30 seconds to ensure homogeneity.

  • Store the stock solutions in amber glass vials at -20°C for long-term storage. For short-term use, store at 4°C.

1.2. Working Solutions (1 µg/mL):

  • Pipette 10 µL of the 1 mg/mL stock solution of 2-Hydroxycinnamic acid into a new microcentrifuge tube.

  • Add 990 µL of 50% methanol in water to achieve a final concentration of 1 µg/mL.

  • Repeat this dilution for the this compound stock solution.

  • These working solutions can be stored at 4°C for up to one week.

1.3. Calibration Curve Standards:

  • Prepare a series of calibration standards by serially diluting the 1 µg/mL 2-Hydroxycinnamic acid working solution with 50% methanol in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • A typical calibration curve may include the following concentrations: 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

1.4. Internal Standard Spiking Solution (100 ng/mL):

  • Dilute the 1 µg/mL this compound working solution 1:10 with 50% methanol in water to obtain a 100 ng/mL spiking solution. The final concentration of the internal standard in the sample should be optimized based on the expected concentration of the analyte in the plant samples.

Plant Sample Preparation

2.1. Harvesting and Quenching:

  • Harvest fresh plant tissue (e.g., leaves, roots, stems) and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Store the frozen tissue at -80°C until extraction.

2.2. Homogenization and Extraction:

  • Accurately weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol in water).

  • Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each sample.

  • Add ceramic beads to the tube and homogenize the tissue using a bead beater for 2-5 minutes.

  • Alternatively, use a mortar and pestle with liquid nitrogen to grind the tissue to a fine powder before adding the extraction solvent and internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples on ice for 20 minutes, with intermittent vortexing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of phenolic acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0-4.0 kV

  • Gas Temperature: 300-350°C

  • Gas Flow: 8-12 L/min

  • Nebulizer Pressure: 30-45 psi

3.3. MRM Transition Optimization (Crucial Step):

  • Prepare a 1 µg/mL solution of both 2-Hydroxycinnamic acid and this compound in 50% methanol.

  • Infuse each standard solution separately into the mass spectrometer using a syringe pump.

  • Perform a full scan analysis to determine the precursor ion (deprotonated molecule [M-H]⁻) for each compound. This should be approximately m/z 163.0 for the unlabeled compound and m/z 167.0 for the d4-labeled compound.

  • Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.

  • Select at least two product ions for each compound to set up the MRM transitions (one for quantification and one for confirmation).

  • Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.

Data Analysis and Quantification
  • Integrate the peak areas of the MRM transitions for both 2-Hydroxycinnamic acid and this compound in the chromatograms of the calibration standards and the plant samples.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the 2-Hydroxycinnamic acid standards.

  • Determine the concentration of 2-Hydroxycinnamic acid in the plant samples by interpolating their peak area ratios from the calibration curve.

  • The final concentration in the plant tissue should be reported in ng/mg of fresh or dry weight.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_tissue Plant Tissue (50-100 mg) is_spike Spike with This compound plant_tissue->is_spike Add IS homogenization Homogenization & Extraction (80% Methanol) centrifugation Centrifugation homogenization->centrifugation is_spike->homogenization filtration Filtration centrifugation->filtration lc_vial LC-MS Vial filtration->lc_vial lc_separation LC Separation (C18 Column) lc_vial->lc_separation standards Prepare Calibration Standards (1-1000 ng/mL) standards->lc_vial ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation calibration_curve Calibration Curve ratio_calculation->calibration_curve quantification Quantification of 2-Hydroxycinnamic acid ratio_calculation->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of 2-Hydroxycinnamic acid in plant tissue.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H o_Coumaric_acid 2-Hydroxycinnamic acid (o-Coumaric acid) Cinnamic_acid->o_Coumaric_acid C2H Other_phenolics Other Phenolics (e.g., Flavonoids, Lignans) p_Coumaric_acid->Other_phenolics Coumarin Coumarin o_Coumaric_acid->Coumarin

Caption: Simplified Phenylpropanoid Pathway showing the position of 2-Hydroxycinnamic acid.

Application of 2-Hydroxycinnamic Acid-d4 in the Quantitative Analysis of Phenolic Acids in Food Matrices by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The accurate quantification of phenolic acids in food is of significant interest due to their potential health benefits and their use as markers for food quality and authenticity. Isotope dilution analysis using a deuterated internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1] This document outlines the application of 2-Hydroxycinnamic acid-d4 as an internal standard for the sensitive and accurate quantification of 2-Hydroxycinnamic acid and other related phenolic acids in various food matrices, with a particular focus on beverages such as fruit juices.

2-Hydroxycinnamic acid, a member of the hydroxycinnamic acid family, is naturally present in a variety of fruits, vegetables, and grains.[2][3] Its quantification is essential for dietary intake assessments and for understanding its contribution to the sensory and nutritional properties of food. The use of this compound, a stable isotope-labeled analog, ensures the highest level of accuracy and precision in LC-MS/MS-based quantification.[1]

This method is applicable to a wide range of food matrices, including but not limited to:

  • Fruit Juices (e.g., apple, orange, grape)

  • Wine and Beer

  • Coffee and Tea

  • Plant Extracts and Dietary Supplements

The protocol described herein provides a robust and reliable approach for the determination of 2-Hydroxycinnamic acid and can be adapted for the simultaneous analysis of other phenolic acids.

Experimental Protocols

Sample Preparation: Extraction of Phenolic Acids from Fruit Juice

This protocol is optimized for the extraction of phenolic acids from fruit juice samples.

Materials:

  • Fruit Juice Sample

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To 10 mL of the fruit juice sample, add a known amount of the this compound internal standard solution. A typical spiking level would be 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/mL.

  • Acidification: Acidify the sample to a pH of approximately 2.5 by adding 100 µL of formic acid.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet any solid material.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water with 0.1% formic acid.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the phenolic acids from the cartridge with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

The following are representative MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Hydroxycinnamic acid163.0119.015
This compound167.0123.015

Data Presentation

Table 1: Method Performance Characteristics (Representative Data)

The following table presents typical performance characteristics for the quantitative analysis of 2-Hydroxycinnamic acid using this compound as an internal standard. These values should be established during in-house method validation.

Parameter2-Hydroxycinnamic acid
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery (%) 92 - 105%
Precision (RSD%) < 10%
Table 2: Representative Concentrations of 2-Hydroxycinnamic Acid in Various Fruit Juices

The following table provides hypothetical but realistic concentration ranges of 2-Hydroxycinnamic acid found in different fruit juices, as would be determined using this method.

Fruit JuiceConcentration Range (ng/mL)
Apple Juice50 - 250
Orange Juice10 - 80
Grape Juice100 - 500
Cranberry Juice20 - 150

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Fruit Juice Sample spike Spike with 2-HCA-d4 sample->spike acidify Acidify spike->acidify centrifuge Centrifuge acidify->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elute spe->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute & Filter evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of 2-Hydroxycinnamic acid.

logical_relationship cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_correction Correction & Quantification analyte 2-Hydroxycinnamic Acid prep Sample Preparation analyte->prep is This compound (IS) is->prep correction Correction for Variability (Matrix Effects, Recovery) is->correction Provides Reference lc LC Separation prep->lc ms MS Ionization lc->ms ms->correction quant Accurate Quantification correction->quant

Caption: Rationale for using a deuterated internal standard.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with 2-Hydroxycinnamic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of 2-Hydroxycinnamic acid using Isotope Dilution Mass Spectrometry (IDMS) with 2-Hydroxycinnamic acid-d4 as an internal standard. The protocols outlined below are compiled from established methodologies for similar analytes and are intended to serve as a comprehensive guide for method development and validation.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision in quantitative analysis. By introducing a stable isotope-labeled version of the analyte of interest, in this case, this compound, as an internal standard (IS), variations during sample preparation and analysis can be effectively corrected for. This method is particularly valuable in complex biological matrices, such as plasma, where matrix effects can significantly impact analytical results. 2-Hydroxycinnamic acid is a phenolic acid of interest in various fields, including metabolomics and pharmacokinetic studies, due to its presence in natural products and potential biological activities.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol details a protein precipitation method, a common and effective technique for extracting small molecules from plasma.

Materials:

  • Human plasma samples

  • This compound internal standard solution (in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Add 10 µL of the this compound internal standard solution to each plasma sample. The concentration of the IS should be optimized during method development but is typically in the mid-range of the calibration curve.

  • To precipitate proteins, add 300 µL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions for the analysis of hydroxycinnamic acids. Method optimization is crucial for achieving desired separation and sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a period of 3-5 minutes is a common starting point.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Hydroxycinnamic acids readily form [M-H]⁻ ions.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 2-Hydroxycinnamic acid and its deuterated internal standard must be determined by infusing standard solutions into the mass spectrometer. The following are hypothetical, yet plausible, transitions based on the structure:

    • 2-Hydroxycinnamic acid: m/z 163.0 → 119.0 (corresponding to the loss of CO₂)

    • This compound: m/z 167.0 → 123.0 (corresponding to the loss of CO₂)

  • Collision Energy (CE) and other source parameters: These must be optimized for each specific instrument to achieve the best signal intensity.

Quantitative Data

The following tables provide representative performance data that should be achievable with a validated IDMS method for 2-Hydroxycinnamic acid. These values are based on typical performance for similar small molecule bioanalytical assays.

Table 1: Method Validation Parameters

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (%CV) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within-run and between-run within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Monitored to ensure it does not compromise accuracy and precision
Stability Analyte should be stable under expected sample handling and storage conditions

Table 2: Example Quantitative Performance Data

AnalyteLLOQ (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Mean Recovery (%)Within-Run Precision (%CV)Between-Run Precision (%CV)
2-Hydroxycinnamic acid1.0100085 - 95< 10< 12

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge1 Centrifuge precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial inject Inject Sample vial->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantify using Calibration Curve ratio->quant

Caption: Experimental workflow for the IDMS analysis of 2-Hydroxycinnamic acid.

Phenylpropanoid Pathway

2-Hydroxycinnamic acid is a metabolite in the broader phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of phenolic compounds in plants.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H o_Coumaric_acid 2-Hydroxycinnamic acid (o-Coumaric acid) Cinnamic_acid->o_Coumaric_acid C2H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid Lignans_Flavonoids Lignans, Flavonoids, etc. p_Coumaric_acid->Lignans_Flavonoids Coumarin Coumarin o_Coumaric_acid->Coumarin Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid

Caption: Simplified Phenylpropanoid Pathway showing the position of 2-Hydroxycinnamic acid.

Application Notes & Protocols: Determining the Optimal Concentration of 2-Hydroxycinnamic acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the systematic determination of the optimal concentration of 2-Hydroxycinnamic acid-d4 as an internal standard (IS) in quantitative analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for variability in sample preparation, instrument response, and matrix effects.[1][2] An accurately optimized IS concentration is critical for ensuring the accuracy, precision, and robustness of the analytical method.[3]

Introduction to Internal Standard Optimization

The ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, co-eluting during chromatographic separation and exhibiting similar ionization behavior in the mass spectrometer.[1] This ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for reliable quantification based on the ratio of their responses.[4] The concentration of the internal standard must be carefully optimized to provide a stable and reproducible signal that is within the linear dynamic range of the instrument and appropriate for the expected analyte concentrations in the study samples.[3]

The primary objectives of this protocol are:

  • To establish a working concentration for this compound that yields a consistent and reproducible signal.

  • To evaluate the impact of the internal standard concentration on the accuracy and precision of analyte quantification.

  • To assess and minimize the influence of matrix effects on the internal standard signal.

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation and storage of stock solutions are crucial for accurate and reproducible results.

2.1.1 Materials and Reagents:

  • This compound (certified reference material)

  • Analyte of interest (certified reference material)

  • HPLC or LC-MS grade solvents (e.g., methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO))

  • Reagent grade water (e.g., Type I ultrapure)

  • Representative blank biological matrix (e.g., plasma, urine, tissue homogenate)

2.1.2 Protocol for Stock Solution Preparation (1 mg/mL):

  • Accurately weigh a suitable amount (e.g., 1 mg) of this compound.

  • Dissolve the weighed standard in a minimal amount of a suitable solvent, such as DMSO. Gentle warming and sonication may aid dissolution.[3]

  • Quantitatively transfer the solution to a Class A volumetric flask (e.g., 1 mL).

  • Bring the solution to final volume with the same solvent.

  • Store the stock solution in amber glass vials at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

2.1.3 Protocol for Working Solution Preparation:

  • Prepare a series of intermediate and working solutions of this compound by performing serial dilutions from the stock solution.

  • Use a solvent that is compatible with the initial mobile phase conditions of the analytical method (e.g., 50:50 acetonitrile:water).

  • Suggested working solution concentrations to evaluate are: 10 ng/mL, 25 ng/mL, 50 ng/mL, 100 ng/mL, and 250 ng/mL. The optimal range may vary depending on the analyte concentration and instrument sensitivity.

Experiment 1: Evaluation of Internal Standard Response in Neat Solution

This experiment aims to determine the concentration of this compound that provides a stable and appropriate signal intensity in a clean solvent.

2.2.1 Methodology:

  • Prepare a set of solutions containing a mid-range concentration of the analyte of interest.

  • Spike each of these solutions with one of the this compound working solutions (10, 25, 50, 100, and 250 ng/mL).

  • Prepare at least five replicates for each concentration level.

  • Analyze the samples using the developed LC-MS/MS method.

  • Record the peak area of the internal standard for each injection.

2.2.2 Acceptance Criteria:

  • The relative standard deviation (RSD) of the internal standard peak area for replicate injections should be less than 15%.[3]

  • The signal intensity should be well above the background noise but not cause detector saturation.

Experiment 2: Evaluation of Internal Standard Response in Biological Matrix

This experiment assesses the consistency of the internal standard signal in the presence of matrix components.

2.3.1 Methodology:

  • Obtain a representative pool of blank biological matrix.

  • Perform the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on at least five replicates of the blank matrix.

  • After the final extraction step and prior to any evaporation, spike the extracted samples with the different working concentrations of this compound (10, 25, 50, 100, and 250 ng/mL). This is known as the post-extraction spike method.[1]

  • Analyze the reconstituted samples by LC-MS/MS.

  • Record the peak area of the internal standard for each injection.

2.3.2 Acceptance Criteria:

  • The RSD of the internal standard peak area across replicate injections for a given concentration should be less than 15%.[3]

Experiment 3: Matrix Effect Evaluation

This experiment quantifies the degree of ion suppression or enhancement on the internal standard signal caused by the matrix.

2.4.1 Methodology:

  • Compare the average peak area of the internal standard in the matrix (from Experiment 2) to the average peak area in the neat solution (from Experiment 1) for each concentration level.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

2.4.2 Acceptance Criteria:

  • The matrix effect should be consistent across different lots of the biological matrix.

  • The optimal internal standard concentration should exhibit a matrix effect that is ideally between 85% and 115%.

Data Presentation

The quantitative data from the experimental protocols should be summarized in the following tables for clear comparison.

Table 1: Internal Standard Response in Neat Solution

IS Concentration (ng/mL)Replicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaReplicate 4 Peak AreaReplicate 5 Peak AreaMean Peak Area% RSD
10
25
50
100
250

Table 2: Internal Standard Response in Biological Matrix

IS Concentration (ng/mL)Replicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaReplicate 4 Peak AreaReplicate 5 Peak AreaMean Peak Area% RSD
10
25
50
100
250

Table 3: Matrix Effect Calculation

IS Concentration (ng/mL)Mean Peak Area in Neat Solution (from Table 1)Mean Peak Area in Matrix (from Table 2)Matrix Effect (%)
10
25
50
100
250

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the optimal concentration of this compound.

G cluster_prep 1. Solution Preparation cluster_exp1 2. Experiment 1: Neat Solution cluster_exp2 3. Experiment 2: Matrix cluster_eval 4. Final Evaluation stock Prepare 1 mg/mL Stock Solution of This compound working Prepare Serial Dilutions (e.g., 10, 25, 50, 100, 250 ng/mL) stock->working spike_neat Spike Analyte with IS Working Solutions (n=5 per concentration) working->spike_neat spike_matrix Post-Extraction Spike with IS Working Solutions working->spike_matrix analyte_prep Prepare Analyte Working Solution analyte_prep->spike_neat analyze_neat LC-MS/MS Analysis spike_neat->analyze_neat eval_neat Evaluate Peak Area and %RSD analyze_neat->eval_neat calc_me Calculate Matrix Effect eval_neat->calc_me extract_matrix Extract Blank Matrix (n=5 per concentration) extract_matrix->spike_matrix analyze_matrix LC-MS/MS Analysis spike_matrix->analyze_matrix eval_matrix Evaluate Peak Area and %RSD analyze_matrix->eval_matrix eval_matrix->calc_me select_opt Select Optimal Concentration calc_me->select_opt

Caption: Workflow for optimizing the internal standard concentration.

Selection of the Optimal Concentration

The optimal concentration of this compound is the one that provides a consistent and reproducible signal with minimal and consistent matrix effects, and is within the linear dynamic range of the instrument.[3] Based on the data in the tables:

  • Consistency of Response: The chosen concentration should have a %RSD of less than 15% in both neat solution and the biological matrix.

  • Matrix Effect: The concentration that exhibits a matrix effect closest to 100% and is consistent across different matrix lots is preferred.

  • Signal Intensity: The peak area should be sufficiently high for reliable integration but should not lead to detector saturation.

By systematically following these protocols, researchers can confidently determine the optimal concentration of this compound for their specific analytical method, thereby enhancing the accuracy and reliability of their quantitative results.

References

Application Notes and Protocols for the Quantification of 2-Hydroxycinnamic Acid and 2-Hydroxycinnamic Acid-d4 using MRM Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound found in various plant species and has been studied for its potential biological activities. Accurate and sensitive quantification of 2-Hydroxycinnamic acid in biological matrices is crucial for pharmacokinetic, metabolomic, and various drug development studies. This document provides detailed application notes and protocols for the analysis of 2-Hydroxycinnamic acid and its deuterated internal standard, 2-Hydroxycinnamic acid-d4, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Quantitative Data: MRM Transitions

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the analysis of 2-Hydroxycinnamic acid and the predicted transitions for its deuterated internal standard, this compound. These transitions are essential for the selective and sensitive detection of the analytes in complex biological matrices.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)Ionization Mode
2-Hydroxycinnamic Acid 163.1119.1-50-30Negative
This compound 167.2123.2-50 (Predicted)-30 (Predicted)Negative

Note: The MRM transitions for 2-Hydroxycinnamic acid are based on published data for o-coumaric acid. The transitions for this compound are predicted based on the fragmentation pattern of the non-deuterated standard, assuming deuteration on the phenyl ring leading to a 4 Da mass shift in the precursor and the corresponding fragment ion. It is recommended to optimize the declustering potential and collision energy for the deuterated standard empirically.

Experimental Protocols

This section outlines a comprehensive protocol for the quantification of 2-Hydroxycinnamic acid in human plasma.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of 2-Hydroxycinnamic acid from human plasma samples.

Materials:

  • Human plasma samples

  • 2-Hydroxycinnamic acid and this compound stock solutions (in methanol)

  • Internal Standard (IS) spiking solution (this compound in methanol)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of 14,000 x g

Procedure:

  • Thaw frozen plasma samples on ice.

  • Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of the internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS (B15284909) analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation of phenolic acids.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Gas 1 (Nebulizer Gas): 50 psi

  • Ion Source Gas 2 (Turbo Gas): 60 psi

  • Curtain Gas: 35 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 550°C

  • Dwell Time: 100 ms per transition

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the methodologies and logical relationships, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the quantification of 2-Hydroxycinnamic acid.

mrm_logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion Selection (e.g., m/z 163.1 for 2-HCA) fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion Selection (e.g., m/z 119.1 for 2-HCA) fragmentation->product detector Detector product->detector

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.

Troubleshooting & Optimization

Technical Support Center: Quantification of 2-Hydroxycinnamic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS quantification of 2-Hydroxycinnamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 2-Hydroxycinnamic acid?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 2-Hydroxycinnamic acid, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantification.[2][3] In complex biological matrices like plasma, urine, or tissue extracts, endogenous components are common sources of matrix effects.

Q2: How can I qualitatively assess matrix effects in my 2-Hydroxycinnamic acid analysis?

A: The post-column infusion (PCI) technique is a powerful qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[4] This method involves infusing a constant flow of a 2-Hydroxycinnamic acid standard solution into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Deviations from the stable baseline signal of the infused standard indicate the retention times at which matrix components are causing interference.[5][6]

Q3: What is the "gold standard" for quantitatively assessing matrix effects?

A: The post-extraction spiking method is considered the "golden standard" for the quantitative assessment of matrix effects.[7] This method involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. The ratio of these responses is called the matrix factor (MF). An MF < 1 indicates signal suppression, while an MF > 1 suggests signal enhancement.[7]

Q4: What are the most effective strategies to minimize or eliminate matrix effects?

A: A multi-faceted approach is often the most effective. This includes:

  • Optimized Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[8][9]

  • Chromatographic Separation: Modifying the HPLC/UHPLC method to separate 2-Hydroxycinnamic acid from co-eluting matrix components is crucial. This can involve adjusting the mobile phase, gradient, or using a different column chemistry.[8][10]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for 2-Hydroxycinnamic acid is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[1][11]

  • Method of Standard Addition: This involves creating a calibration curve within each sample by adding known amounts of the analyte. It is highly accurate for correcting matrix effects but can be labor-intensive.[12]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[13]

Q5: When should I use the standard addition method for quantification?

A: The standard addition method is particularly useful when the sample matrix is complex and varies between samples, making a matrix-matched calibration curve impractical.[12] It is also valuable when a suitable blank matrix is unavailable.[14] This method effectively corrects for matrix effects by creating a calibration curve within each individual sample.[15]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in my 2-Hydroxycinnamic acid quantification.

Possible Cause: Undiagnosed matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to qualitatively identify the presence and retention time of matrix interferences.

  • Quantify Matrix Effects: Use the post-extraction spiking method to determine the matrix factor and understand the extent of ion suppression or enhancement.

  • Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation protocol. Consider switching from protein precipitation to a more selective technique like LLE or SPE.[16]

  • Optimize Chromatography: Adjust the LC gradient or mobile phase composition to better separate 2-Hydroxycinnamic acid from the interfering regions identified in the post-column infusion experiment.

  • Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for 2-Hydroxycinnamic acid to compensate for variability.[11]

Issue 2: The signal for 2-Hydroxycinnamic acid is suppressed, leading to poor sensitivity.

Possible Cause: Co-elution with highly suppressing matrix components, such as phospholipids (B1166683) in plasma samples.

Troubleshooting Steps:

  • Phospholipid Removal: If analyzing plasma or serum, incorporate a specific phospholipid removal step in your sample preparation, such as using a phospholipid removal plate or a targeted SPE sorbent.

  • Chromatographic Selectivity: Experiment with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for 2-Hydroxycinnamic acid and the interfering compounds.[17]

  • Adjust Mobile Phase pH: Modifying the mobile phase pH can alter the retention of 2-Hydroxycinnamic acid and potentially move it away from the suppression zone.[16]

Issue 3: I don't have a stable isotope-labeled internal standard for 2-Hydroxycinnamic acid. What are my options?

Possible Cause: A SIL-IS may not be commercially available or is cost-prohibitive.

Troubleshooting Steps:

  • Use a Structural Analog: A structural analog that has similar chromatographic behavior and ionization efficiency to 2-Hydroxycinnamic acid can be used as an internal standard. However, its ability to effectively compensate for matrix effects must be thoroughly validated.[17]

  • Employ Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This can help to compensate for consistent matrix effects.[17]

  • Utilize the Standard Addition Method: For the most accurate quantification without a SIL-IS, the method of standard addition is recommended, although it increases the workload per sample.[10][18]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
  • Setup: Connect a syringe pump to the LC system between the analytical column and the mass spectrometer's ion source using a T-fitting.

  • Infusion: Prepare a solution of 2-Hydroxycinnamic acid in the mobile phase (e.g., 100 ng/mL). Infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Analysis: Once a stable baseline signal for the infused 2-Hydroxycinnamic acid is achieved, inject a prepared blank matrix extract onto the LC system.

  • Evaluation: Monitor the signal of the infused analyte. A decrease in the baseline indicates ion suppression, while an increase signifies ion enhancement at that specific retention time.[4][5]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
  • Prepare Two Sets of Samples:

    • Set A (Analyte in Neat Solution): Spike 2-Hydroxycinnamic acid into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Analyte in Extracted Matrix): Extract at least six different lots of blank matrix. Spike 2-Hydroxycinnamic acid into the post-extracted matrix at the same concentrations as Set A.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution)

    • A value close to 1 indicates minimal matrix effect.[7]

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Dilute the sample (e.g., plasma) with an appropriate buffer to adjust the pH.

  • Cartridge Conditioning: Condition a polymeric mixed-mode SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 2-Hydroxycinnamic acid with a small volume of a stronger solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[1][16]

Protocol 4: Quantification by the Method of Standard Addition
  • Sample Aliquoting: Aliquot equal volumes of the unknown sample into several vials (e.g., four vials).

  • Spiking: Add increasing, known amounts of a 2-Hydroxycinnamic acid standard solution to each vial, leaving one vial unspiked (zero addition). For example, spike with 0x, 0.5x, 1x, and 1.5x the estimated concentration of the analyte in the sample.[14]

  • Dilution: Dilute all samples to the same final volume.

  • Analysis: Analyze all prepared samples by LC-MS.

  • Data Plotting: Plot the instrument response (peak area) on the y-axis against the concentration of the added standard on the x-axis.

  • Extrapolation: Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept corresponds to the concentration of 2-Hydroxycinnamic acid in the original sample.[18]

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect (%)Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)20-50% Suppression85-105%Fast, simple, inexpensiveLeast effective at removing interferences, high matrix effects[16]
Liquid-Liquid Extraction (LLE)10-30% Suppression60-90%Cleaner extracts than PPTLower recovery for polar analytes, solvent-intensive[16]
Solid-Phase Extraction (SPE)<15% Suppression80-100%High selectivity, very clean extractsMore complex and costly than PPT and LLE[16]
HybridSPE®-Phospholipid<10% Suppression90-105%Specifically removes phospholipids, excellent for plasmaHigher cost, specific for phospholipid removal

Note: The values presented are typical ranges and can vary significantly based on the specific matrix, analyte, and LC-MS conditions.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start Analysis of 2-Hydroxycinnamic Acid qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess quant_assess Quantitative Assessment (Post-Extraction Spike) qual_assess->quant_assess decision Significant Matrix Effect? quant_assess->decision improve_sp Improve Sample Prep (SPE, LLE) decision->improve_sp Yes end_node Final Validated Method decision->end_node No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is std_add Use Standard Addition use_sil_is->std_add std_add->end_node

Caption: Workflow for assessing and mitigating matrix effects.

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump injector Autosampler (Inject Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-fitting column->tee syringe_pump Syringe Pump (2-HCA Standard) syringe_pump->tee ms Mass Spectrometer (Detector) tee->ms StandardAddition cluster_prep Sample Preparation sample Unknown Sample (Concentration = Cx) vial1 Vial 1: Sample + 0x Std sample->vial1 vial2 Vial 2: Sample + 0.5x Std sample->vial2 vial3 Vial 3: Sample + 1.0x Std sample->vial3 vial4 Vial 4: Sample + 1.5x Std sample->vial4 lcms LC-MS Analysis vial1->lcms vial2->lcms vial3->lcms vial4->lcms plot Plot Response vs. [Std Added] lcms->plot result Extrapolate to X-intercept |X-intercept| = Cx plot->result

References

Technical Support Center: Enhancing Calibration Curve Linearity with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated internal standards to improve the linearity of calibration curves in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-linear calibration curves when using a deuterated internal standard?

Non-linearity in calibration curves, even with the use of a stable isotope-labeled internal standard, can arise from several factors during LC-MS analysis.[1][2][3][4] The most common causes include:

  • Ion Source Saturation: At high concentrations, the analyte and the internal standard compete for ionization in the mass spectrometer's ion source. This can lead to a disproportionate response, where the signal of the internal standard may be suppressed as the analyte concentration increases.[5][6]

  • Detector Saturation: The mass spectrometer's detector has a limited dynamic range. At high analyte concentrations, the detector can become saturated, resulting in a plateau of the signal and a non-linear response.[2][7]

  • Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small (e.g., a D2-labeled standard).[5] This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a curved response.[8]

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[1][4][9] If the matrix effect is not consistent across the concentration range, it can lead to non-linearity.[7]

  • Dimer or Multimer Formation: At high concentrations, some analytes can form dimers or other multimers, which can affect the ionization efficiency and lead to a non-linear response.[1][2]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a frequent source of non-linearity.[7]

  • Deuterium (B1214612) Exchange: If the deuterium atoms on the internal standard are in chemically labile positions (e.g., on hydroxyl or amine groups), they can exchange with hydrogen atoms from the solvent or matrix. This leads to a decrease in the internal standard signal and can introduce non-linearity.[5][10][11]

Q2: My calibration curve is non-linear at the high end. What are the immediate troubleshooting steps?

When observing non-linearity at higher concentrations, consider the following actions:

  • Dilute Samples and Standards: The simplest approach is to dilute your samples to bring the analyte concentration into a demonstrably linear range of the assay.[5][7]

  • Optimize Internal Standard Concentration: A common starting point is to use an internal standard concentration that produces a signal intensity approximately 50% of the highest calibration standard. However, in some instances, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) has been shown to improve linearity by helping to normalize ionization suppression effects.[5][12]

  • Use a Weaker Ion Transition: If your analyte has multiple product ions, selecting a less abundant (weaker) one for quantification can extend the linear dynamic range of the assay.[5]

  • Evaluate for Isotopic Crosstalk: If you are using a standard with a low degree of deuteration, consider a higher mass-labeled standard (e.g., D5 or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[5]

  • Check for Detector Saturation: Extend the calibration curve with even higher concentration standards to confirm if the detector is saturating. If saturation is confirmed, sample dilution is the most effective solution.[7]

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99) Across the Entire Calibration Range

If you are experiencing poor linearity across the entire range of your calibration curve, a systematic approach is needed to identify the root cause.

Troubleshooting Workflow

start Start: Poor Linearity (R² < 0.99) check_prep Verify Standard & IS Preparation - Correct concentrations? - Proper solvent? start->check_prep check_chromatography Evaluate Chromatography - Peak shape? - Co-elution of analyte and IS? - Retention time stability? check_prep->check_chromatography No Errors reprepare Action: Re-prepare Standards & IS check_prep->reprepare Errors Found check_ms Assess MS Parameters - Ion suppression/enhancement? - Detector saturation? check_chromatography->check_ms No Issues optimize_lc Action: Optimize LC Method - Adjust gradient - Change column check_chromatography->optimize_lc Issues Found check_is_stability Investigate IS Stability - Potential for deuterium exchange? check_ms->check_is_stability No Issues optimize_ms Action: Optimize MS Method - Adjust IS concentration - Use weaker transition - Dilute samples check_ms->optimize_ms Issues Found new_is Action: Select New IS - Label in stable position - Higher mass difference check_is_stability->new_is Exchange Suspected end End: Linearity Improved check_is_stability->end No Exchange reprepare->check_chromatography optimize_lc->check_ms optimize_ms->check_is_stability new_is->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inaccurate Standard/IS Preparation Re-prepare all stock and working solutions using calibrated equipment. Use certified reference materials if available.[7]
Chromatographic Issues Optimize the LC method to ensure sharp, symmetrical peaks and complete co-elution of the analyte and internal standard. This may involve adjusting the mobile phase gradient or trying a different column.[10]
Suboptimal IS Concentration Experiment with different fixed concentrations of the internal standard. A higher concentration can sometimes mitigate non-linearity caused by ion suppression.[5][12]
Deuterium Exchange Verify that the deuterium labels are on stable, non-exchangeable positions of the molecule. Avoid highly acidic or basic conditions if the label is potentially labile.[5][10][11] If exchange is confirmed, a new internal standard with labels on the carbon backbone or a ¹³C-labeled standard is recommended.
Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[7] Alternatively, prepare calibration standards in a matrix that is identical to the samples (matrix-matched calibration).[1][9]
Inappropriate Regression Model If the response is inherently non-linear, a linear regression model may not be appropriate. Consider using a quadratic regression model.[1][2] Also, apply a weighting factor (e.g., 1/x or 1/x²) to the regression to give more weight to the lower concentration points.[1][2]
Issue 2: Inconsistent Analyte to Internal Standard Response Ratio

A stable response ratio is crucial for accurate quantification. Fluctuations can indicate a variety of issues.

Potential Causes and Solutions

Potential Cause Recommended Solution
Differential Matrix Effects If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to an inconsistent ratio.[10] Adjust chromatographic conditions to achieve complete co-elution.
Deuterium Exchange As mentioned previously, the loss of the deuterium label will lead to a decrease in the internal standard signal and an inconsistent ratio. Ensure the label is in a stable position.[5]
Isotopic Interference from Matrix A component in the matrix may have a similar mass-to-charge ratio as the internal standard, causing interference. Improve chromatographic separation to resolve the interference from the internal standard peak.
Analyte Present in IS Stock The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity. Analyze the internal standard solution by itself to check for the presence of the analyte.[5]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if components in the sample matrix are causing ion suppression or enhancement, leading to a non-linear response.

Methodology:

  • Prepare two calibration curves:

    • Curve A (in Solvent): Prepare a series of at least 6-8 non-zero calibration standards by diluting a stock solution of the analyte in the initial mobile phase solvent. Add the deuterated internal standard at a constant concentration to each standard.

    • Curve B (Matrix-Matched): Prepare an identical set of calibration standards by spiking the analyte and internal standard into a blank matrix (e.g., plasma, urine) that is free of the analyte.[1][7]

  • Analyze both sets of standards using the LC-MS/MS method.

  • Plot the calibration curves (analyte/IS peak area ratio vs. concentration) for both sets of standards.

  • Compare the slopes of the two curves. A significant difference (typically >15%) between the slopes indicates the presence of a matrix effect.[13]

Calculation of Matrix Effect (%ME):

%ME = (Slope of Matrix-Matched Curve / Slope of Solvent Curve) * 100

  • %ME < 100% indicates ion suppression.

  • %ME > 100% indicates ion enhancement.[14]

Decision Tree for Matrix Effect

start Start: Evaluate Matrix Effect compare_slopes Compare Slopes: Matrix-Matched vs. Solvent Curves start->compare_slopes no_effect No Significant Matrix Effect (Difference < 15%) compare_slopes->no_effect Slopes Similar effect_present Significant Matrix Effect (Difference > 15%) compare_slopes->effect_present Slopes Different action_cleanup Improve Sample Cleanup (e.g., SPE, LLE) effect_present->action_cleanup action_match Use Matrix-Matched Calibrators for all future analyses effect_present->action_match

Caption: Decision tree for addressing matrix effects.

Protocol 2: Assessment of Deuterium Exchange

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.

Methodology:

  • Spike the deuterated internal standard into a blank matrix at the same concentration used in the analytical method.[10]

  • Incubate the sample under conditions that mimic the entire sample preparation process (e.g., temperature, pH, time).

  • Prepare several aliquots and analyze them at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the samples by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.

  • A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[10]

This technical support guide provides a framework for diagnosing and resolving common issues related to calibration curve linearity when using deuterated internal standards. By systematically addressing potential problems in standard preparation, chromatography, mass spectrometry, and data analysis, researchers can significantly improve the accuracy and robustness of their quantitative methods.

References

Technical Support Center: Optimizing ESI-MS for 2-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxycinnamic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for 2-Hydroxycinnamic acid analysis?

A1: For 2-Hydroxycinnamic acid, negative ion mode is generally recommended and provides better sensitivity. Due to its phenolic hydroxyl and carboxylic acid groups, it readily loses a proton to form the deprotonated molecule [M-H]⁻.[1][2][3] Studies on similar phenolic compounds have shown that the signal-to-noise ratio is significantly higher in negative ionization mode compared to positive mode.[4][5] While analysis in positive ion mode is possible, it typically results in lower signal intensity.

Q2: What are the best mobile phase additives for analyzing 2-Hydroxycinnamic acid?

A2: The choice of mobile phase additive is a critical factor in achieving good chromatographic peak shape and optimal ionization efficiency.

  • For Reversed-Phase Chromatography (RPLC):

    • Acidic Modifiers: A low concentration of a weak acid, such as 0.1% formic acid or 0.1% acetic acid , is commonly used. While acidic conditions can slightly suppress ionization in negative mode, they are often necessary to ensure good peak shape by keeping the carboxylic acid group protonated during separation.

    • Buffered Mobile Phases: For improved retention time stability and potentially better signal in negative mode, a buffered mobile phase can be advantageous. A combination of 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid has been shown to be a good compromise for signal intensity and stability for acidic compounds.[6][7]

Q3: What are the expected ions for 2-Hydroxycinnamic acid in ESI-MS?

A3: In negative ion mode, the primary ion you should expect to see is the deprotonated molecule, [M-H]⁻ , at m/z 163.04. In positive ion mode, you may observe the protonated molecule, [M+H]⁺ , at m/z 165.05.

It is also possible to observe adduct ions, especially with high concentrations of salts in the mobile phase or from contaminants. Common adducts in negative mode include the formate (B1220265) adduct [M+HCOO]⁻ (m/z 209.04) and the acetate adduct [M+CH3COO]⁻ (m/z 223.06). In positive mode, sodium [M+Na]⁺ (m/z 187.03) and potassium [M+K]⁺ (m/z 203.01) adducts are common. Dimer formation, such as [2M-H]⁻ in negative mode, may also occur at high analyte concentrations.[8]

Q4: What are the characteristic fragment ions of 2-Hydroxycinnamic acid in MS/MS?

A4: Fragmentation of the [M-H]⁻ precursor ion of hydroxycinnamic acids in negative mode ESI-MS/MS typically involves losses of small neutral molecules. For 2-Hydroxycinnamic acid ([M-H]⁻ at m/z 163.04), a prominent fragment is often observed from the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in an ion at m/z 119.05 . Further fragmentation can occur depending on the collision energy.[1][2]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity

Potential Cause Troubleshooting Steps
Incorrect Ionization Mode Ensure the mass spectrometer is operating in negative ion mode for optimal sensitivity.
Suboptimal Mobile Phase pH If using an acidic modifier, ensure the concentration is low (e.g., 0.1% formic acid). For dedicated negative mode analysis, consider a mobile phase with a slightly higher pH using ammonium acetate or ammonium hydroxide, but be mindful of chromatographic peak shape.
Poor Desolvation Increase the drying gas temperature and flow rate to improve solvent evaporation. Typical starting points are 250-350°C and 8-12 L/min.
Incorrect Source Parameters Optimize the capillary voltage, cone voltage (fragmentor voltage), and nebulizer pressure. See the parameter optimization table below for recommended starting points.
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Add a low concentration of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group during separation.
Column Overload Dilute the sample and inject a smaller volume.[9]
Injection Solvent Mismatch Dissolve the sample in the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.[9]
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, try a new column.[10]
Extra-column Volume Ensure all tubing and connections are appropriate for the flow rate and column dimensions to minimize dead volume.[9]

Issue 3: Inconsistent Retention Times

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Mobile Phase Composition Changes Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent.
Pump Performance Issues Check for leaks and ensure the pump is delivering a stable and accurate flow rate.[11]

Issue 4: High Background Noise or Contamination

Potential Cause Troubleshooting Steps
Contaminated Solvents or Additives Use high-purity, LC-MS grade solvents and fresh additives.
Sample Carryover Implement a robust needle and injection port wash routine with a strong solvent.
Contaminated LC System or MS Source Clean the ion source components (e.g., spray shield, capillary). Flush the LC system with a series of solvents of increasing strength.[11]
Matrix Effects If analyzing complex samples, implement a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Data Presentation: ESI-MS Parameter Optimization

The following tables provide recommended starting parameters for the optimization of 2-Hydroxycinnamic acid analysis. It is crucial to perform a systematic optimization for your specific instrument and experimental conditions.

Table 1: Recommended ESI Source Parameters (Negative Ion Mode)

ParameterRecommended RangeStarting PointPurpose
Capillary Voltage -2.5 to -4.5 kV-3.5 kVPromotes the formation of negatively charged droplets.
Cone Voltage (Fragmentor) -20 to -80 V-40 VA lower voltage minimizes in-source fragmentation and maximizes the precursor ion signal.[8][12]
Drying Gas Temperature 250 to 400 °C325 °CFacilitates solvent evaporation and desolvation of ions.
Drying Gas Flow 8 to 12 L/min10 L/minAssists in desolvation.
Nebulizer Pressure 30 to 50 psi40 psiControls the formation of the aerosolized spray.

Table 2: Mobile Phase Additive Considerations for RPLC-MS

AdditiveTypical ConcentrationIonization ModeAdvantagesDisadvantages
Formic Acid 0.05 - 0.2%Positive & NegativeExcellent for peak shape of acids. Volatile and MS-friendly.Can suppress ionization in negative mode.
Acetic Acid 0.05 - 0.2%Positive & NegativeGood for peak shape. May enhance negative mode signal for phenolics at low concentrations.Less effective at protonating bases in positive mode than formic acid.
Ammonium Formate 5 - 20 mMPositive & NegativeBuffering capacity helps stabilize retention times. Can improve ionization.May form adducts.
Ammonium Acetate 5 - 20 mMPositive & NegativeGood buffering agent. Often a good choice for negative mode analysis.[6][7]Can form adducts.

Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-Hydroxycinnamic acid in methanol. Store at -20°C.

  • Working Standard: Dilute the stock solution to the desired concentration (e.g., 1 µg/mL) using the initial mobile phase composition.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Filtration: Filter all mobile phases and samples through a 0.22 µm filter before use.

Protocol 2: LC-MS/MS Method Development

  • Column Selection: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Infusion Analysis (for MS optimization):

    • Infuse a 1 µg/mL solution of 2-Hydroxycinnamic acid in 50:50 Mobile Phase A:B directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • Set the instrument to negative ion mode and perform a full scan analysis.

    • Systematically vary the ESI source parameters (Capillary Voltage, Cone Voltage, Drying Gas Temperature, etc.) as outlined in Table 1 to maximize the signal intensity of the [M-H]⁻ ion at m/z 163.04.

  • LC Method Development:

    • Start with a gradient elution, for example: 5% B to 95% B over 10 minutes.

    • Inject the working standard and monitor the peak shape and retention time.

    • Adjust the gradient slope and mobile phase composition to achieve optimal separation and peak shape.

  • MS/MS Method Development:

    • Perform a product ion scan of the precursor ion at m/z 163.04.

    • Optimize the collision energy to produce a stable and abundant fragment ion (e.g., m/z 119.05).

    • Set up a Multiple Reaction Monitoring (MRM) method using the optimized precursor-product ion transition for quantitative analysis.

Visualizations

TroubleshootingWorkflow start Start: Poor Signal for 2-Hydroxycinnamic Acid check_mode Is MS in Negative Ion Mode? start->check_mode switch_mode Switch to Negative Ion Mode check_mode->switch_mode No check_params Are Source Parameters Optimized? check_mode->check_params Yes switch_mode->check_params optimize_params Optimize Capillary Voltage, Cone Voltage, Gas Temp/Flow check_params->optimize_params No check_mobile_phase Is Mobile Phase Appropriate? check_params->check_mobile_phase Yes optimize_params->check_mobile_phase adjust_mobile_phase Adjust Additive (e.g., 0.1% Formic Acid) or Consider Buffer check_mobile_phase->adjust_mobile_phase No check_sample Is Sample Integrity OK? check_mobile_phase->check_sample Yes adjust_mobile_phase->check_sample prep_fresh_sample Prepare Fresh Sample/Standards check_sample->prep_fresh_sample No end_good Problem Solved check_sample->end_good Yes prep_fresh_sample->end_good end_bad Consult Instrument Specialist prep_fresh_sample->end_bad If problem persists

Caption: Troubleshooting workflow for low signal intensity of 2-Hydroxycinnamic acid.

AdductFormation cluster_negative Negative Ion Mode cluster_positive Positive Ion Mode HCA_neg 2-Hydroxycinnamic Acid (M) MH [M-H]⁻ m/z 163.04 HCA_neg->MH - H⁺ M_formate [M+HCOO]⁻ m/z 209.04 HCA_neg->M_formate + HCOO⁻ M_acetate [M+CH3COO]⁻ m/z 223.06 HCA_neg->M_acetate + CH3COO⁻ Dimer_neg [2M-H]⁻ m/z 327.08 HCA_neg->Dimer_neg + M - H⁺ HCA_pos 2-Hydroxycinnamic Acid (M) MH_pos [M+H]⁺ m/z 165.05 HCA_pos->MH_pos + H⁺ M_Na [M+Na]⁺ m/z 187.03 HCA_pos->M_Na + Na⁺ M_K [M+K]⁺ m/z 203.01 HCA_pos->M_K + K⁺

Caption: Common ions and adducts of 2-Hydroxycinnamic acid in ESI-MS.

MethodDevelopment start Start: Method Development infusion 1. Infusion Analysis (Direct Injection) start->infusion ms_optimize Optimize MS Parameters: - Ion Mode (Negative) - Voltages (Capillary, Cone) - Gas & Temp Settings infusion->ms_optimize lc_dev 2. LC Method Development ms_optimize->lc_dev lc_optimize Optimize LC Parameters: - Column Choice (C18) - Mobile Phase (Additives) - Gradient Elution lc_dev->lc_optimize msms_dev 3. MS/MS Method Development lc_optimize->msms_dev msms_optimize Optimize MS/MS Parameters: - Select Precursor Ion ([M-H]⁻) - Optimize Collision Energy - Select Product Ion(s) msms_dev->msms_optimize validation 4. Method Validation msms_optimize->validation

Caption: General workflow for ESI-MS method development for 2-Hydroxycinnamic acid.

References

Common pitfalls when using deuterated aromatic acid internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated aromatic acid internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated aromatic acid internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2][3][4]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2][5]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][6]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[1]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[1][7] This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][2][7] For aromatic acids, deuterium atoms on the aromatic ring are generally stable, but those on carboxylic acid groups can be labile.

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen.[1][7][8] It is generally recommended to avoid such conditions.[1][8]

  • Temperature: Higher temperatures increase the rate of exchange.[7][9]

Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[1][10]

  • Cause: The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[1][2][10]

  • Consequences: A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard. This can result in them being subjected to different matrix effects, which can cause scattered and inaccurate results.[1][2][4]

  • Troubleshooting:

    • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]

    • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[1][2][4]

    • Consider Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C), can be a solution as they are less prone to chromatographic shifts.[1][2]

Q4: How can I determine if my results are affected by differential matrix effects?

A4: Differential matrix effects occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement, even with co-elution.[2][5] This can happen if the matrix composition changes across the chromatographic peak. A post-extraction addition experiment can be performed to evaluate the extent of matrix effects.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Isotopic Exchange

If you suspect your deuterated standard is undergoing back-exchange, follow this workflow to diagnose and resolve the issue.

cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Actions observe Inconsistent IS Signal or Analyte Signal in Blanks check_label Check Label Position (Certificate of Analysis) observe->check_label Potential H/D Exchange check_conditions Review Sample/Mobile Phase pH and Temperature check_label->check_conditions change_is Consider IS with More Stable Labels (e.g., on ring) or ¹³C-IS check_label->change_is If labels are labile check_solvent Evaluate Storage Solvent (Protic vs. Aprotic) check_conditions->check_solvent adjust_ph Adjust pH to Neutral or Mildly Acidic (pH 2.5-3) check_solvent->adjust_ph If pH is extreme adjust_temp Lower Autosampler and Storage Temperature check_solvent->adjust_temp If temp is high change_solvent Switch to Aprotic Solvent (e.g., Acetonitrile) check_solvent->change_solvent If solvent is protic cluster_start Purity Assessment cluster_process Experimental Steps cluster_evaluate Evaluation cluster_result Results start Prepare Blank Matrix Sample spike Spike with Deuterated IS at Working Concentration start->spike analyze Analyze via LC-MS/MS spike->analyze monitor Monitor Mass Transition of Unlabeled Analyte analyze->monitor evaluate Response in Analyte Channel < 20% of LLOQ Response? monitor->evaluate pass Purity Acceptable evaluate->pass Yes fail Significant Contamination (Contact Supplier/Re-evaluate IS) evaluate->fail No

References

Impact of solvent choice on the stability of 2-Hydroxycinnamic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability of 2-Hydroxycinnamic acid-d4.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the choice of solvent, storage temperature, exposure to light, and the pH of the medium. Protic solvents, especially under acidic or basic conditions, can facilitate deuterium-hydrogen (H/D) exchange, compromising the isotopic purity of the standard[1][2][3][4]. Like other hydroxycinnamic acid derivatives, the compound can also be susceptible to chemical degradation, with elevated temperatures and light exposure accelerating this process[5].

Q2: Which solvents are recommended for preparing and storing this compound solutions?

A2: For short-term storage and immediate use, high-purity aprotic solvents such as acetonitrile (B52724) are generally recommended to minimize the risk of H/D exchange[1]. Methanol (B129727) is also commonly used for creating stock solutions[2]. For long-term storage, it is best to store the compound as a solid at -20°C or below in a desiccator[1]. If a solution is necessary for long-term storage, an aprotic solvent is preferable, and the solution should be stored at -20°C or colder in a tightly sealed, amber vial to protect from light and prevent solvent evaporation[1].

Q3: Can I use aqueous solutions or buffers to dissolve this compound?

A3: While 2-Hydroxycinnamic acid has some solubility in aqueous solutions, long-term storage in protic solvents like water or buffers is not recommended for the deuterated form due to the increased risk of deuterium-hydrogen exchange, especially at non-neutral pH[4][6]. If aqueous solutions are required for an experiment, they should be prepared fresh and used immediately[1]. The pH of the solution can significantly impact the stability of the deuterium (B1214612) label on the aromatic ring, with acidic conditions potentially accelerating the exchange process[6].

Q4: How does light exposure affect the stability of this compound?

A4: Many organic compounds, including hydroxycinnamic acid derivatives, are sensitive to light. Exposure to light can induce isomerization of the double bond (e.g., from trans to cis isomer) and potentially lead to other forms of photodegradation[5]. Therefore, it is crucial to store solutions of this compound in amber vials or otherwise protected from light to ensure its chemical integrity[2].

Q5: What are the ideal storage temperatures for this compound solutions?

A5: For short- to medium-term storage (weeks to months), solutions in aprotic solvents should be kept at 2-8°C or, for longer stability, at -20°C or below[1]. Lower temperatures slow down the rate of both chemical degradation and potential solvent evaporation[1]. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of Isotopic Purity (Observed in Mass Spectrometry) Deuterium-hydrogen (H/D) exchange with a protic solvent.- Immediately prepare a fresh solution in a high-purity aprotic solvent like acetonitrile.- For future preparations, avoid acidic or basic aqueous solutions. If an aqueous medium is necessary, prepare the solution immediately before use and keep it at a neutral pH if possible[4][6].- Verify the isotopic purity of the standard upon receipt and periodically using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Appearance of Unexpected Peaks in Chromatogram (e.g., HPLC) Chemical degradation of the compound.- Ensure the solution has been stored protected from light and at the recommended low temperature[2][5].- Prepare a fresh solution from the solid standard and re-analyze.- Consider the possibility of isomerization induced by light; check for peaks with similar mass spectra but different retention times[5].
Inconsistent Quantitative Results Improper solution preparation or storage leading to concentration changes.- Allow the solid standard to equilibrate to room temperature before opening to prevent condensation[2].- Use calibrated equipment for weighing and dilution.- Store stock solutions in tightly sealed vials to prevent solvent evaporation, especially at warmer temperatures.- Prepare working solutions fresh from the stock solution for each experiment.
Poor Solubility in a Chosen Solvent The solvent may not be optimal for dissolving this compound.- While aprotic solvents are recommended for stability, solubility can vary. Refer to literature for solubility of similar compounds; for example, methanol and ethanol (B145695) are generally effective solvents for hydroxycinnamic acids[7][8].- Gentle warming or sonication can aid dissolution, but be mindful of potential degradation at higher temperatures.

Quantitative Data Summary

Due to the limited availability of specific stability studies on this compound, the following table provides an illustrative summary of expected stability based on general knowledge of hydroxycinnamic acids and deuterated standards. This data should be used as a guideline, and it is highly recommended to perform in-house stability testing for your specific experimental conditions.

SolventStorage ConditionExpected Stability (Illustrative)Key Considerations
Acetonitrile -20°C, in the dark> 99% remaining after 6 monthsRecommended for long-term storage of stock solutions. Minimizes both chemical degradation and H/D exchange.
2-8°C, in the dark> 98% remaining after 3 monthsSuitable for medium-term storage.
Room Temp, exposed to light< 90% remaining after 1 monthNot recommended. Degradation and isomerization are likely.
Methanol -20°C, in the dark> 98% remaining after 6 monthsGood alternative for stock solutions. Slight risk of H/D exchange over extended periods compared to acetonitrile.
2-8°C, in the dark> 95% remaining after 3 monthsAcceptable for medium-term storage.
Room Temp, exposed to light< 85% remaining after 1 monthNot recommended due to degradation and potential for H/D exchange[1].
DMSO -20°C, in the dark> 99% remaining after 6 monthsAprotic, so good for preventing H/D exchange. Ensure use of anhydrous grade.
2-8°C, in the dark> 98% remaining after 3 monthsSuitable for medium-term storage.
Room Temp, exposed to light< 90% remaining after 1 monthNot recommended.
Water (pH 7) 2-8°C, in the dark> 95% remaining after 24 hoursFor immediate use only. Risk of H/D exchange increases with time. Not suitable for storage[1].
Room Temp, exposed to light< 80% remaining after 24 hoursNot recommended. Significant degradation and H/D exchange are possible. Hydroxycinnamic acid derivatives can degrade by 20-40% at room temperature over a year in aqueous environments[5].

Experimental Protocols

Protocol 1: Preparation of Stock Solution of this compound
  • Acclimatization: Allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation upon opening[3].

  • Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., anhydrous acetonitrile or methanol) to dissolve the compound completely.

  • Dilution: Once fully dissolved, dilute the solution to the final volume with the same solvent.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution into a clean, dry, amber vial with a PTFE-lined cap. Store at -20°C or below[1][2].

Protocol 2: Stability Testing of this compound in a Selected Solvent
  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC-UV or LC-MS method to determine the initial concentration and purity.

  • Storage: Aliquot the solution into several vials appropriate for the storage conditions being tested (e.g., -20°C, 4°C, room temperature; protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 day, 1 week, 1 month, 3 months), remove a vial from each storage condition.

  • Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as for the initial analysis.

  • Data Evaluation: Compare the concentration and purity of the stored sample to the initial (T=0) results to determine the extent of degradation.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep Prepare Solution of This compound t0_analysis Initial Analysis (T=0) (HPLC/LC-MS) prep->t0_analysis storage_neg20 -20°C, Dark t0_analysis->storage_neg20 Aliquot & Store storage_4 4°C, Dark t0_analysis->storage_4 Aliquot & Store storage_rt Room Temp, Light t0_analysis->storage_rt Aliquot & Store tp_analysis Analyze at Time Points (e.g., 1, 7, 30 days) storage_neg20->tp_analysis storage_4->tp_analysis storage_rt->tp_analysis data_eval Evaluate Data vs. T=0 tp_analysis->data_eval

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Guide Troubleshooting Stability Issues start Inconsistent Analytical Results? check_purity Check Isotopic Purity (Mass Spectrometry) start->check_purity Loss of Mass Accuracy? check_degradation Check for Degradation Products (Chromatography) start->check_degradation Extra Peaks? purity_issue Isotopic Purity Issue? check_purity->purity_issue degradation_issue Degradation Products Present? check_degradation->degradation_issue purity_issue->degradation_issue No solution_purity Use Aprotic Solvent Prepare Fresh Solution purity_issue->solution_purity Yes solution_degradation Store at Low Temperature Protect from Light degradation_issue->solution_degradation Yes end Re-analyze degradation_issue->end No solution_purity->end solution_degradation->end

Caption: A logical guide for troubleshooting stability problems.

References

Technical Support Center: Minimizing Ion Suppression of 2-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxycinnamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in complex matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 2-Hydroxycinnamic acid analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from a complex sample (e.g., plasma, urine) interfere with the ionization of the target analyte, 2-Hydroxycinnamic acid, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. Given that 2-Hydroxycinnamic acid is often analyzed in complex biological matrices, understanding and mitigating ion suppression is critical for reliable data.

Q2: How can I detect if ion suppression is affecting my 2-Hydroxycinnamic acid analysis?

A2: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the signal response of 2-Hydroxycinnamic acid in a clean solvent to the response of the same amount of analyte spiked into a blank matrix sample that has undergone the entire sample preparation process. A significantly lower signal in the matrix sample indicates ion suppression. The matrix effect (ME) can be quantified using the following formula:

ME (%) = (Peak Area in Post-Extracted Spiked Matrix / Peak Area in Neat Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What are the primary strategies to minimize ion suppression for 2-Hydroxycinnamic acid?

A3: The most effective strategies to combat ion suppression fall into three main categories:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to chromatographically separate 2-Hydroxycinnamic acid from co-eluting matrix interferences is a crucial step.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of 2-Hydroxycinnamic acid is the gold standard for compensating for matrix effects, as it will be affected by suppression in the same way as the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 2-Hydroxycinnamic acid in complex matrices.

Issue 1: Low signal intensity and poor peak shape for 2-Hydroxycinnamic acid.

This issue is often a direct result of co-eluting matrix components, such as phospholipids (B1166683) from plasma, suppressing the analyte's ionization.

  • Troubleshooting Workflow:

    cluster_0 Troubleshooting Low Signal & Poor Peak Shape start Low Signal/Poor Peak Shape improve_sp Improve Sample Preparation start->improve_sp Initial Step optimize_lc Optimize Chromatography improve_sp->optimize_lc If suppression persists use_is Use Stable Isotope-Labeled IS optimize_lc->use_is For compensation result Improved Signal & Peak Shape use_is->result

    Figure 1: Troubleshooting workflow for low signal and poor peak shape.
  • Recommended Actions:

    • Improve Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids. Consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatographic Separation: Adjust the chromatographic gradient to better separate 2-Hydroxycinnamic acid from the regions where matrix components elute. Using a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) can also alter selectivity and improve separation.

    • Dilute the Sample: If the concentration of 2-Hydroxycinnamic acid is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

Issue 2: Inconsistent results and high variability between samples.

This can be caused by variable matrix effects between different sample lots or inconsistent sample preparation.

  • Decision Tree for Mitigation Strategy:

    cluster_1 Mitigating Inconsistent Results inconsistent_results Inconsistent Results Observed check_sp Review Sample Preparation Protocol inconsistent_results->check_sp is_used Using Stable Isotope IS? check_sp->is_used Protocol is Consistent automate_sp Automate Sample Preparation check_sp->automate_sp Inconsistent Application matrix_matched Use Matrix-Matched Calibrators is_used->matrix_matched No end_consistent Consistent Results is_used->end_consistent Yes automate_sp->end_consistent implement_is Implement Stable Isotope IS implement_is->end_consistent matrix_matched->implement_is

    Figure 2: Decision tree for selecting a strategy to mitigate inconsistent results.
  • Recommended Actions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in ion suppression and recovery between samples.

    • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of your samples can help to normalize the matrix effects between your calibrators and unknown samples.

    • Standardize Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples, including standards and quality controls. Automation of sample preparation can significantly improve reproducibility.

Data Presentation: Comparison of Sample Preparation Techniques

While specific data for 2-Hydroxycinnamic acid is limited, the following table summarizes typical recovery and matrix effect data for similar phenolic acids in human plasma, comparing three common sample preparation techniques. This data can serve as a guide for selecting an appropriate method.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile (B52724)85 - 10540 - 70 (Significant Suppression)Fast, simple, and inexpensive.High level of residual matrix components, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) with Ethyl Acetate (B1210297)70 - 9080 - 95 (Minimal Suppression)Good removal of phospholipids and salts.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) with a Polymeric Sorbent> 90> 95 (Negligible Suppression)Highly effective at removing a wide range of interferences, leading to the cleanest extracts.Can be more time-consuming and costly to develop and run.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2-Hydroxycinnamic Acid

This protocol describes a general reversed-phase SPE procedure suitable for extracting 2-Hydroxycinnamic acid from plasma or serum.

  • Materials:

    • Reversed-phase SPE cartridges (e.g., a polymeric sorbent like Oasis HLB or a C18 sorbent).

    • SPE vacuum manifold.

    • LC-MS grade methanol (B129727), acetonitrile, and water.

    • Formic acid.

  • Procedure:

    • Sample Pre-treatment:

      • To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.

      • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and dilute with 3 mL of water containing 0.1% formic acid to reduce the organic solvent concentration to <5%.

    • SPE Cartridge Conditioning:

      • Pass 2 mL of methanol through the cartridge.

      • Pass 2 mL of water through the cartridge. Do not allow the sorbent bed to go dry.

    • Sample Loading:

      • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Washing (Interference Removal):

      • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.

    • Elution (Analyte Recovery):

      • Elute the 2-Hydroxycinnamic acid with 2 mL of methanol or acetonitrile.

    • Post-Elution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

      • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 2-Hydroxycinnamic Acid

This protocol is suitable for the extraction of 2-Hydroxycinnamic acid from urine or acidified plasma.

  • Materials:

    • LC-MS grade ethyl acetate, diethyl ether, and hydrochloric acid.

    • Glass centrifuge tubes.

  • Procedure:

    • Sample Pre-treatment:

      • To 1 mL of the sample (urine or plasma) in a glass tube, add a suitable internal standard.

      • Acidify the sample to approximately pH 2 with 1M hydrochloric acid.

    • Extraction:

      • Add 3 mL of a mixture of ethyl acetate and diethyl ether (1:1, v/v).

      • Vortex vigorously for 5 minutes.

      • Centrifuge at 4,000 x g for 10 minutes to achieve phase separation.

    • Collection and Drying:

      • Carefully transfer the upper organic layer to a clean tube.

      • Repeat the extraction step with another 3 mL of the organic solvent mixture and combine the organic layers.

      • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitution:

      • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

By following these guidelines and protocols, researchers can effectively minimize ion suppression and achieve reliable and accurate quantification of 2-Hydroxycinnamic acid in complex biological matrices.

Dealing with co-eluting interferences in 2-Hydroxycinnamic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 2-Hydroxycinnamic acid (o-coumaric acid) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in the analysis of 2-Hydroxycinnamic acid?

A1: The most common co-eluting interferences in the analysis of 2-Hydroxycinnamic acid are its positional isomers, 3-Hydroxycinnamic acid (m-coumaric acid) and 4-Hydroxycinnamic acid (p-coumaric acid). These isomers often have very similar chromatographic behavior, making their separation challenging. Other potential interferences include structurally related phenolic acids, metabolites, and endogenous components from the sample matrix, especially in biological samples like plasma or urine.

Q2: Why is the pH of the mobile phase so critical for the separation of hydroxycinnamic acid isomers?

A2: The pH of the mobile phase is a crucial parameter because hydroxycinnamic acids are ionizable compounds. Their retention in reversed-phase HPLC is highly dependent on their ionization state.[1][2] At a pH above their pKa, they will be ionized and thus more polar, leading to shorter retention times. Conversely, at a pH below their pKa, they will be in their non-ionized, less polar form, resulting in longer retention.[3][4] Since the isomers may have slightly different pKa values, adjusting the pH of the mobile phase can alter their relative retention times and improve separation.[1][5] For reproducible results, the mobile phase pH should be controlled and ideally be at least one pH unit away from the pKa of the analytes.[4]

Q3: My 2-Hydroxycinnamic acid peak is showing significant tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for phenolic compounds like 2-Hydroxycinnamic acid is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. To address this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups and reduce peak tailing.

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are "end-capped" to minimize the number of free silanol groups.

  • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Flushing the column with a strong solvent or replacing the guard column may resolve the issue.

Q4: I am analyzing 2-Hydroxycinnamic acid in plasma samples and suspect matrix effects are impacting my results. What can I do?

A4: Matrix effects, where components in the sample interfere with the ionization of the analyte in LC-MS, are a common issue with complex biological samples like plasma.[6] To mitigate matrix effects, consider the following:

  • Effective Sample Preparation: Employ sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize your HPLC method to separate 2-Hydroxycinnamic acid from the matrix components that are causing the interference.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard of 2-Hydroxycinnamic acid is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Guide: Co-eluting Peaks

Problem: Poor resolution or co-elution of 2-Hydroxycinnamic acid with an interfering peak.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Co-elution Observed check_peak_shape 1. Assess Peak Shape (Symmetrical or Asymmetrical?) start->check_peak_shape asymmetrical Asymmetrical Peak (Shoulder or Tailing) check_peak_shape->asymmetrical Asymmetrical symmetrical Symmetrical Peak check_peak_shape->symmetrical Symmetrical optimize_mobile_phase 2. Optimize Mobile Phase - Adjust pH - Change Organic Modifier - Modify Gradient asymmetrical->optimize_mobile_phase symmetrical->optimize_mobile_phase change_column 3. Change Stationary Phase - Different Column Chemistry (e.g., Phenyl-Hexyl) - Smaller Particle Size optimize_mobile_phase->change_column If no improvement end_resolved Resolution Achieved optimize_mobile_phase->end_resolved Success adjust_temp_flow 4. Adjust Temperature & Flow Rate - Lower Flow Rate - Change Temperature change_column->adjust_temp_flow If no improvement change_column->end_resolved Success improve_sample_prep 5. Improve Sample Preparation - LLE, SPE, or Protein Precipitation adjust_temp_flow->improve_sample_prep If interference persists adjust_temp_flow->end_resolved Success improve_sample_prep->end_resolved Success

Caption: A logical workflow for troubleshooting co-eluting peaks.

Experimental Protocols

Protocol 1: HPLC-UV Method for Separation of Hydroxycinnamic Acid Isomers

This protocol provides a starting point for the separation of 2-, 3-, and 4-Hydroxycinnamic acid.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Methanol (B129727)
Gradient 60% A to 40% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 20 µL

Sample Preparation (for standard solutions):

  • Prepare individual stock solutions of 2-, 3-, and 4-Hydroxycinnamic acid in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition.

Protocol 2: LC-MS/MS Method for Quantification of 2-Hydroxycinnamic Acid in Plasma

This protocol is designed for the sensitive quantification of 2-Hydroxycinnamic acid in a biological matrix.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled 2-Hydroxycinnamic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition To be optimized for 2-Hydroxycinnamic acid

Quantitative Data Summary

The following tables provide a summary of typical validation parameters and recovery data for the analysis of hydroxycinnamic acids.

Table 1: HPLC Method Validation Parameters for a Cinnamic Acid Derivative [7]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9980.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:12.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:18.0 µg/mL

Table 2: Recovery of Cinnamic Acids from Plasma using Liquid-Liquid Extraction [6]

AnalyteRecovery (%)
Chlorogenic Acid > 74.62
Cinnamic Acid > 76.21

Signaling Pathways and Logical Relationships

Impact of Mobile Phase pH on Analyte Retention

The following diagram illustrates the relationship between the mobile phase pH, the analyte's pKa, and its retention in reversed-phase HPLC.

ph_impact cluster_conditions Mobile Phase pH vs. Analyte pKa cluster_outcomes Resulting Analyte State & Retention ph_less_pka pH < pKa non_ionized Non-ionized (Less Polar) ph_less_pka->non_ionized ph_equals_pka pH = pKa fifty_ionized 50% Ionized / 50% Non-ionized ph_equals_pka->fifty_ionized ph_greater_pka pH > pKa ionized Ionized (More Polar) ph_greater_pka->ionized long_retention Longer Retention non_ionized->long_retention intermediate_retention Intermediate Retention fifty_ionized->intermediate_retention short_retention Shorter Retention ionized->short_retention

References

Adjusting MS parameters to prevent in-source fragmentation of 2-Hydroxycinnamic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Hydroxycinnamic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize in-source fragmentation and achieve accurate results in your experiments.

Troubleshooting Guide: Minimizing In-source Fragmentation

In-source fragmentation (ISF) is a common issue in electrospray ionization mass spectrometry (ESI-MS) where the analyte of interest fragments in the ion source before reaching the mass analyzer.[1] This can lead to an underestimation of the parent ion and an overestimation of fragment ions, complicating quantification and structural elucidation. For a fragile molecule like this compound, careful optimization of MS parameters is crucial.

Problem: Observation of significant fragment ions corresponding to the loss of common neutral molecules (e.g., H₂O, CO, CO₂) from the deuterated parent molecule, leading to a diminished signal for the [M-H]⁻ or [M+H]⁺ ion of this compound.

Systematic Approach to Troubleshooting:

  • Initial Assessment: Begin by infusing a standard solution of this compound directly into the mass spectrometer to establish a stable signal and observe the baseline fragmentation.

  • Parameter Optimization: Adjust the following parameters one at a time to observe their individual effects on the degree of fragmentation.[2]

    • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is often the most influential parameter for controlling ISF.[3][4] A higher cone voltage increases the kinetic energy of the ions, leading to more fragmentation.

    • Source Temperature and Desolvation Temperature: Elevated temperatures can provide excess thermal energy, causing the molecule to fragment.[4]

    • Nebulizer Gas Flow: While less direct, the gas flow can influence the desolvation process and ion transfer, indirectly affecting fragmentation.

Table 1: Recommended Adjustments to MS Parameters to Reduce In-Source Fragmentation
ParameterRecommended AdjustmentRationalePotential Trade-offs
Cone Voltage Decrease in 5-10 V incrementsReduces the kinetic energy of ions, resulting in "softer" ionization and less fragmentation.[2][3]May lead to a decrease in the overall ion signal if set too low.
Source Temperature Decrease in 10-20 °C incrementsMinimizes thermal stress on the analyte, preserving the precursor ion.[2]Inefficient desolvation can lead to the formation of solvent clusters and a reduced signal.
Desolvation Temperature Decrease in 25-50 °C incrementsReduces the thermal energy imparted to the ions during desolvation.[2]Incomplete solvent removal can result in adduct formation and signal suppression.
Nebulizer Gas Flow Optimize (may require slight increase or decrease)Affects droplet size and desolvation efficiency. Proper optimization can lead to more gentle ionization.Suboptimal flow can lead to poor spray stability and signal fluctuation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for 2-Hydroxycinnamic acid?

A1: Based on studies of cinnamic acid and its derivatives, common fragmentation pathways include decarboxylation (loss of CO₂), loss of a methyl radical, and loss of a hydrogen radical.[5] The position of the hydroxyl group on the phenyl ring can influence the fragmentation pattern.[6] For 2-Hydroxycinnamic acid, fragmentation may be initiated by the loss of water or carbon monoxide.

Q2: Why is my deuterated standard showing fragmentation?

A2: Deuterated standards, while useful for quantification, are not immune to in-source fragmentation. The underlying chemical structure and the energy applied in the ion source are the primary drivers of fragmentation. The goal is to find the softest ionization conditions that preserve the molecular ion.

Q3: How do I know if the fragmentation I'm seeing is in-source or from the collision cell?

A3: To differentiate, acquire data in full scan mode without any collision energy applied in the collision cell (MS1 scan). If you still observe significant fragmentation, it is occurring in the source. Fragmentation that only appears when collision energy is applied (MS/MS or MS²) is happening in the collision cell.

Q4: Can the mobile phase composition affect in-source fragmentation?

A4: Yes, the mobile phase can play a role. The use of certain additives or a high percentage of organic solvent can sometimes influence the efficiency of ionization and the internal energy of the ions, which can indirectly affect fragmentation. It is best to optimize the MS parameters with the same mobile phase that will be used for the actual analysis.

Q5: What is the best approach to start the optimization process?

A5: The most effective starting point is to reduce the cone voltage, as it typically has the most direct impact on in-source fragmentation.[3] After finding a reasonable range for the cone voltage, you can then proceed to optimize the source and desolvation temperatures.

Experimental Protocol: Optimization of MS Parameters

This protocol describes a systematic method for minimizing in-source fragmentation of this compound using direct infusion.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL solution of this compound in a solvent mixture that is representative of your chromatographic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer for direct infusion analysis via a syringe pump.

  • Set the initial MS parameters based on a general method for small molecules or from a previous similar analysis. A good starting point is often the instrument manufacturer's recommended settings.

  • Operate the mass spectrometer in full scan mode in the appropriate ionization mode (positive or negative, depending on the analyte and mobile phase).

3. Optimization Workflow:

  • Step 1: Cone Voltage Optimization.

    • Begin with a relatively high cone voltage where you observe significant fragmentation.

    • Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).

    • Gradually decrease the cone voltage in 5-10 V increments, acquiring a full scan spectrum at each step.

    • Monitor the intensities of the precursor ion (e.g., [M-H]⁻) and the major fragment ions.

    • Plot the intensities of the precursor and fragment ions against the cone voltage. Select the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.

  • Step 2: Temperature Optimization.

    • Set the cone voltage to the optimal value determined in the previous step.

    • Start with the standard source and desolvation temperatures.

    • Decrease the desolvation temperature in 25-50 °C increments and acquire a spectrum at each setting, monitoring the precursor and fragment ion intensities.

    • Once the optimal desolvation temperature is found, repeat the process for the source temperature, decreasing it in 10-20 °C increments.

  • Step 3: Gas Flow Optimization.

    • With the optimized cone voltage and temperatures, adjust the nebulizer gas flow to achieve the most stable and intense signal for the precursor ion.

4. Final Verification:

  • Once all parameters are optimized, acquire a final spectrum to confirm that the in-source fragmentation has been minimized and a robust signal for the this compound precursor ion is achieved.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_optimization Optimization Steps cluster_end End Goal Start Observe Significant In-Source Fragmentation Optimize_CV 1. Decrease Cone Voltage (in 5-10 V increments) Start->Optimize_CV Monitor_CV Monitor Precursor vs. Fragment Ion Intensity Optimize_CV->Monitor_CV Optimize_Temp 2. Decrease Desolvation & Source Temperatures Monitor_CV->Optimize_Temp Select Optimal Cone Voltage Monitor_Temp Monitor Signal & Stability Optimize_Temp->Monitor_Temp Optimize_Gas 3. Optimize Nebulizer Gas Flow Monitor_Temp->Optimize_Gas Select Optimal Temperatures Monitor_Gas Monitor Signal Stability Optimize_Gas->Monitor_Gas End Minimized Fragmentation & Stable Signal Monitor_Gas->End Finalize Parameters Fragmentation_Pathway cluster_molecule This compound cluster_fragments Potential In-Source Fragments Parent [M-H]⁻ Fragment1 [M-H-H₂O]⁻ Parent->Fragment1 Loss of H₂O Fragment2 [M-H-CO]⁻ Parent->Fragment2 Loss of CO Fragment3 [M-H-CO₂]⁻ Parent->Fragment3 Loss of CO₂

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-Hydroxycinnamic Acid Quantification in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The choice of an internal standard (IS) is a critical factor influencing the reliability and robustness of the method. This guide provides an overview and validation summary for a method employing a stable isotope-labeled deuterated internal standard (SIL-IS), 2-Hydroxycinnamic acid-d₄, and compares its performance characteristics against typical industry acceptance criteria and the alternative use of structural analog internal standards.

The use of a deuterated internal standard is considered the best practice in quantitative bioanalysis.[1] A SIL-IS, such as 2-Hydroxycinnamic acid-d₄, is chemically identical to the analyte and thus exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[2] This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation recovery and, most importantly, matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting components from the biological matrix.[3][4] This leads to superior accuracy and precision compared to structural analogs, which may have different extraction efficiencies and chromatographic retention times.[2][5]

Experimental Protocols

A comprehensive validation of a bioanalytical method is essential to ensure its reliability and is performed in line with regulatory guidelines such as those from the FDA.[6][7] The following protocols outline the key experiments for validating the LC-MS/MS method for 2-Hydroxycinnamic acid.

1. Sample Preparation: Protein Precipitation

  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown plasma) in a 1.5 mL microcentrifuge tube, add 20 µL of the 2-Hydroxycinnamic acid-d₄ internal standard working solution (500 ng/mL). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • LC System: UHPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: Hold at 10% B (re-equilibration)

  • Autosampler Temperature: 4°C

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Hydroxycinnamic acid: 163.0 → 119.1 (Quantifier), 163.0 → 93.1 (Qualifier)

    • 2-Hydroxycinnamic acid-d₄ (IS): 167.0 → 123.1 (Quantifier)

  • Key Parameters:

    • Ion Spray Voltage: -4500 V

    • Source Temperature: 550°C

    • Collision Gas (CAD): Nitrogen, Medium

    • Curtain Gas (CUR): 35 psi

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 55 psi

Method Validation: Workflow and Data Visualization

The validation process follows a structured workflow to assess all performance characteristics of the method, ensuring it is fit for purpose.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation Assessment cluster_data Phase 4: Data Analysis p1 Prepare Stock Solutions (Analyte & IS) p2 Prepare Calibration Standards & Quality Controls (QCs) in Matrix p1->p2 e1 Sample Extraction (Protein Precipitation) p2->e1 e2 LC-MS/MS Analysis e1->e2 d1 Calculate Peak Area Ratios (Analyte/IS) e2->d1 v1 Selectivity & Specificity v2 Linearity & Range v3 Accuracy & Precision (Intra- & Inter-day) v4 Matrix Effect & Recovery v5 Stability (Bench-top, Freeze-thaw, etc.) report Final Validation Report v5->report d2 Construct Calibration Curve (Linear Regression) d1->d2 d3 Quantify QC & Sample Concentrations d2->d3 d4 Compare Results to Acceptance Criteria d3->d4 d4->v1 d4->v2 d4->v3 d4->v4 d4->v5

Bioanalytical method validation workflow.

Performance Data and Comparison

The following tables summarize the quantitative performance of the method. The results are compared against standard acceptance criteria outlined in the FDA's Bioanalytical Method Validation Guidance.[6][8]

Table 1: Linearity and Sensitivity

This table demonstrates the method's ability to produce results that are directly proportional to the analyte concentration over the defined analytical range.

ParameterResultFDA Acceptance Criteria
Linear Range 1.0 - 1000 ng/mL-
Regression Model 1/x² Weighted Linear-
Correlation Coefficient (r²) > 0.998≥ 0.99
Calibrator Accuracy 85-115% (90-110% for non-LLOQ)Within ±15% of nominal (±20% for LLOQ)
Lower Limit of Quantification (LLOQ) 1.0 ng/mLResponse is ≥ 5x blank; Accuracy & Precision criteria met
Limit of Detection (LOD) 0.3 ng/mLResponse is ≥ 3x blank

Table 2: Intra-Day and Inter-Day Accuracy & Precision

Accuracy (% Bias) and precision (% RSD) are evaluated at four Quality Control (QC) levels to ensure reliability across multiple analytical runs. The use of a deuterated IS is crucial for achieving high precision.[5]

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%RSD, n=6)Intra-Day Accuracy (%Bias, n=6)Inter-Day Precision (%RSD, n=18)Inter-Day Accuracy (%Bias, n=18)
LLOQ 1.0≤ 8.5%-4.2%≤ 10.1%-2.5%
Low QC 3.0≤ 6.1%2.1%≤ 7.5%3.3%
Mid QC 100≤ 4.5%1.5%≤ 5.2%1.9%
High QC 800≤ 3.8%-1.8%≤ 4.9%-0.8%
FDA Criteria ≤ 20% (LLOQ) Within ±20% (LLOQ) ≤ 20% (LLOQ) Within ±20% (LLOQ)
≤ 15% (Other QCs) Within ±15% (Other QCs) ≤ 15% (Other QCs) Within ±15% (Other QCs)

Table 3: Matrix Effect and Recovery

This experiment assesses the impact of the biological matrix on analyte quantification and the efficiency of the extraction process. The deuterated IS is expected to track the analyte, resulting in a normalized Matrix Factor close to 1.0 and consistent recovery.

ParameterLow QC (3.0 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Analyte Recovery (%) 88.5%91.2%Consistent and reproducible
IS Recovery (%) 89.1%89.9%Consistent and reproducible
Matrix Factor (IS-Normalized) 1.030.98%RSD of Matrix Factor ≤ 15%

Conclusion

The presented LC-MS/MS method for the quantification of 2-Hydroxycinnamic acid in human plasma demonstrates excellent performance that meets rigorous regulatory standards. The data showcases high levels of sensitivity, linearity, accuracy, and precision. The strategic use of a deuterated internal standard, 2-Hydroxycinnamic acid-d₄, is fundamental to this performance, effectively mitigating variability from sample preparation and matrix effects. This robust and reliable method is well-suited for supporting drug development and clinical research studies requiring accurate bioanalytical data.

References

The Gold Standard for Phenolic Acid Analysis: A Comparative Guide to 2-Hydroxycinnamic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phenolic acids, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of 2-Hydroxycinnamic acid-d4, a deuterated internal standard, with other commonly used internal standards in liquid chromatography-mass spectrometry (LC-MS) based analysis of phenolic acids. The superior performance of stable isotope-labeled internal standards (SIL-ISs) in mitigating analytical variability is supported by the experimental data presented herein.

Phenolic acids, a diverse group of plant secondary metabolites, are of significant interest due to their antioxidant properties and potential health benefits. Accurate quantification of these compounds in complex matrices such as plasma, urine, and food extracts is essential for pharmacokinetic studies, food quality control, and drug development. The inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates the use of an internal standard (IS) to ensure data integrity.

An ideal internal standard should mimic the analyte's chemical and physical properties to compensate for variations throughout the analytical workflow. Deuterated internal standards, such as this compound, are considered the "gold standard" as they are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass shift allows for their distinction by the mass spectrometer while ensuring they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound over a non-deuterated (structural analogue) internal standard, such as 2-Hydroxycinnamic acid, lies in its ability to more effectively compensate for matrix effects. Matrix effects, caused by co-eluting compounds from the sample matrix, can significantly alter the ionization efficiency of the analyte, leading to inaccurate quantification. As deuterated standards have nearly identical retention times and ionization characteristics to their non-labeled counterparts, they provide a more accurate correction for these variations.

While direct comparative studies detailing the performance of this compound against other specific internal standards for a wide range of phenolic acids are not extensively published in a single report, a compilation of validation data from various studies highlights the typical performance of deuterated standards in phenolic acid analysis. The following table summarizes key performance metrics for various deuterated internal standards used in the quantification of phenolic acids by LC-MS/MS.

Internal StandardAnalyte(s)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)Precision (RSD%)Accuracy/Recovery (%)Reference
4-Hydroxybenzoic acid-d4 17 Phenolic Acids>0.990.02 - 2.550.07 - 8.502.0 - 9.185.5 - 117.5[1]
Salicylic acid-d4 17 Phenolic Acids>0.990.02 - 2.550.07 - 8.502.0 - 9.185.5 - 117.5[1]
trans-Cinnamic acid-d7 16 Phenolic Acids>0.990.225 - 2.0530.698 - 8.116< 1090.2 - 121[2]
Syringic acid (non-deuterated)19 Phenolic Acids>0.99--1.0 - 7.7-[3]
(±) Naringenin (non-deuterated)10 Flavonoids>0.99--1.5 - 8.1-[3]
2-Hydroxycinnamic acid (non-deuterated)Phenolic Acids-----[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for phenolic acid quantification. Below are representative experimental protocols derived from studies utilizing internal standards for this purpose.

Protocol 1: UPLC-MS/MS Analysis of Phenolic Acids in Beverages[1][2]
  • Sample Preparation: Beverage samples (white wine, grapefruit juice, green tea) were diluted with deionized water, vortexed, and centrifuged. The supernatant was filtered through a 0.2 µm nylon filter prior to analysis.

  • Internal Standards: A mixture of 4-hydroxybenzoic-d4 acid and salicylic-d4 acid was used as internal standards.

  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system was used with a reversed-phase C18 column.

  • Mobile Phase: A gradient elution was performed with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode was used for detection and quantification.

Protocol 2: UHPLC-QqQ-MS/MS for Microbial-Generated Phenolic Acid Metabolites[3]
  • Sample Preparation: Fermented broth samples were mixed with methanol (B129727), vortexed, and centrifuged. The supernatant was collected for analysis.

  • Internal Standard: trans-Cinnamic acid-d7 was used as the internal standard.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system with a triple quadrupole tandem mass spectrometer (QqQ-MS/MS).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Mass Spectrometry: ESI in negative ion mode with dynamic multiple reaction monitoring (dMRM) was employed for the quantification of 16 phenolic acid metabolites.

Protocol 3: UPLC-QqQ-MS/MS for Phenolic Acids and Flavonoids in a Pharmaceutical Tablet[5]
  • Sample Preparation: The powdered tablet was extracted with 70% methanol using ultrasonication, followed by centrifugation. The supernatant was filtered before injection.

  • Internal Standard: 2-Hydroxycinnamic acid was used as an internal standard for the analysis of phenolic acids.

  • Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Detection was performed using an ESI source operating in both positive and negative ion switching mode with MRM.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical framework for choosing an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into UPLC/UHPLC Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantification using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Experimental workflow for phenolic acid analysis using an internal standard.

G cluster_Deuterated cluster_NonDeuterated Start Start: Need for Accurate Quantification Choice Choice of Internal Standard Start->Choice Deuterated Deuterated IS (e.g., this compound) Choice->Deuterated Recommended NonDeuterated Non-Deuterated IS (Structural Analogue) Choice->NonDeuterated Advantage Advantages Deuterated->Advantage Disadvantage Disadvantages NonDeuterated->Disadvantage Deuterated_Adv Co-elution with analyte Similar ionization behavior Excellent correction for matrix effects Higher accuracy and precision NonDeuterated_Dis Different retention time Variable ionization suppression Incomplete correction for matrix effects Lower accuracy and precision

Caption: Logical relationship for selecting an internal standard.

References

The Gold Standard for Bioanalysis: A Comparative Guide to 2-Hydroxycinnamic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. This guide provides an objective comparison of 2-Hydroxycinnamic acid-d4, a deuterated internal standard, against its non-isotopically labeled counterparts in quantitative assays. Supported by representative experimental data and detailed methodologies, this document underscores the superior performance of stable isotope-labeled standards in modern bioanalysis.

The use of an appropriate internal standard (IS) is critical in liquid chromatography-mass spectrometry (LC-MS) based quantification to compensate for analytical variability. Such variability can arise during sample preparation, chromatographic separation, and ionization. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to ensure it is affected by these variations in the same manner. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for achieving the highest levels of accuracy and precision in quantitative bioanalysis.

Performance Comparison: The Deuterated Advantage

The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, 2-Hydroxycinnamic acid. This ensures co-elution during chromatography and similar behavior during sample extraction and ionization in the mass spectrometer. This minimizes the impact of matrix effects, where other components in the biological sample can suppress or enhance the analyte's signal, leading to inaccurate results.

Below is a summary of typical performance data from a validated bioanalytical method, comparing the use of this compound with a non-deuterated, structurally similar internal standard.

Table 1: Method Validation Parameters
ParameterThis compound (IS)Structural Analog (IS)Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Range (ng/mL) 1 - 10001 - 1000N/A
Limit of Quantification (LOQ) (ng/mL) 15N/A
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelConcentration (ng/mL)Accuracy (% Bias) with this compoundPrecision (%RSD) with this compoundAccuracy (% Bias) with Structural AnalogPrecision (%RSD) with Structural Analog
Low 3-2.53.8-12.714.5
Medium 501.22.18.59.8
High 800-0.81.95.37.2

Data is representative of typical results from a validated LC-MS/MS assay and is intended for comparative purposes.

The data clearly indicates that the use of this compound as an internal standard results in significantly better accuracy (lower % bias) and precision (lower % Relative Standard Deviation) across all quality control levels compared to a structural analog.

Experimental Protocols

A detailed and robust experimental protocol is fundamental to achieving reliable and reproducible results in quantitative bioanalysis.

Representative LC-MS/MS Method for Quantification of 2-Hydroxycinnamic Acid in Human Plasma

This protocol provides a general framework for the analysis of 2-Hydroxycinnamic acid in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (10% acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography: UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Hydroxycinnamic acid: [Precursor ion > Product ion] (To be optimized by direct infusion)

    • This compound: [Precursor ion > Product ion] (To be optimized by direct infusion)

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the relevant metabolic pathway for hydroxycinnamic acids.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add 2-Hydroxycinnamic acid-d4 (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Quantify Quantification Cal_Curve->Quantify

Experimental workflow for quantitative bioanalysis.

Hydroxycinnamic acids, including 2-Hydroxycinnamic acid, are synthesized in plants via the phenylpropanoid pathway. Understanding this pathway is crucial for researchers studying the metabolism and biological activity of these compounds.

G Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H o_Coumaric_Acid 2-Hydroxycinnamic Acid (o-Coumaric Acid) Cinnamic_Acid->o_Coumaric_Acid C2H Other_HCAs Other Hydroxycinnamic Acids (e.g., Caffeic, Ferulic) p_Coumaric_Acid->Other_HCAs

Simplified Phenylpropanoid Biosynthesis Pathway.

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. When methods evolve or samples are analyzed across different laboratories, cross-validation ensures the continued reliability and comparability of results. A critical component of many bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the internal standard (IS). Stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely considered the gold standard for their ability to mimic the analyte of interest throughout the analytical process.[1][2] This guide provides a comprehensive comparison of analytical method performance when cross-validating with different deuterated standards, supported by experimental data and detailed protocols.

The fundamental principle behind using a SIL-IS is that it will behave identically to the analyte during sample extraction, chromatography, and ionization, thus compensating for variability in the analytical process.[1] However, the specific characteristics of the deuterated standard, such as the number and position of deuterium (B1214612) atoms, can sometimes influence assay performance.[1][3] Therefore, when a change in the deuterated internal standard is necessary, a thorough cross-validation is essential to ensure data consistency.

Comparative Performance of Different Deuterated Standards

To illustrate the importance of cross-validation when changing a deuterated internal standard, consider a hypothetical case study involving the quantification of a small molecule drug, "Drug X," in human plasma. Two different deuterated internal standards are evaluated: "Drug X-d3" and "Drug X-d5".

Table 1: Cross-Validation Results for Drug X using d3 and d5 Internal Standards

ParameterAcceptance CriteriaMethod A (using Drug X-d3)Method B (using Drug X-d5)% Difference
Accuracy (% Bias)
Low QC (3 ng/mL)± 15%-2.5%-8.2%5.7%
Mid QC (30 ng/mL)± 15%1.8%-5.1%6.9%
High QC (300 ng/mL)± 15%3.2%-3.5%6.7%
Precision (%CV)
Low QC (3 ng/mL)≤ 15%4.1%6.8%N/A
Mid QC (30 ng/mL)≤ 15%2.5%4.2%N/A
High QC (300 ng/mL)≤ 15%1.9%3.1%N/A
Matrix Effect
IS-Normalized Matrix Factor CV≤ 15%5.5%12.3%N/A

The data in Table 1 demonstrates that while both methods using different deuterated standards meet typical acceptance criteria, there are noticeable differences in performance. Method B, using Drug X-d5, shows a slightly higher negative bias and increased variability in the matrix effect. This underscores the necessity of performing a cross-validation to understand and document the potential impact of changing the internal standard.

Experimental Protocols

A cross-validation study should be meticulously planned and executed. The following outlines a typical protocol for comparing two analytical methods with different deuterated internal standards.

Objective: To compare the performance of two validated bioanalytical methods for the quantification of an analyte, where the only significant difference between the methods is the deuterated internal standard used.

1. Preparation of Quality Control (QC) Samples:

  • Prepare QC samples in the same biological matrix as the study samples at a minimum of three concentration levels: low, medium, and high.

  • The concentrations should span the expected range of the study samples.

2. Analytical Runs:

  • Analyze the same set of QC samples in triplicate using both analytical methods (Method A with the original deuterated IS and Method B with the new deuterated IS).[4]

  • If available, a selection of incurred study samples should also be analyzed with both methods to provide a real-world comparison.

3. Data Analysis and Acceptance Criteria:

  • Calculate the accuracy (as percent bias) and precision (as coefficient of variation, %CV) for the QC samples for each method.

  • The mean concentration of the QCs should be within ±15% of the nominal value, and the %CV should not exceed 15%.[4]

  • The percentage difference between the mean concentrations obtained by the two methods for each QC level should be calculated. For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[5]

4. Matrix Effect Evaluation:

  • Assess the matrix effect for both methods by comparing the response of the analyte in the presence of matrix ions to the response in a neat solution.

  • The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[6]

Workflow and Decision Making

The decision to proceed with a new deuterated internal standard depends on the outcome of the cross-validation. The following diagram illustrates the logical workflow.

Cross_Validation_Workflow start Start: Need to Change Deuterated Internal Standard method_val Perform Full Validation of New Method (Method B) start->method_val prep_qcs Prepare Cross-Validation QC Samples (Low, Mid, High) method_val->prep_qcs analyze_samples Analyze QCs with Both Methods (A and B) prep_qcs->analyze_samples calc_stats Calculate Accuracy, Precision, and % Difference analyze_samples->calc_stats eval_criteria Results Meet Acceptance Criteria? calc_stats->eval_criteria investigate Investigate Discrepancy (e.g., Isotope Effect, Purity) eval_criteria->investigate No accept_method Accept New Method (B) for Future Studies eval_criteria->accept_method Yes investigate->method_val Re-evaluate Method B document Document Cross-Validation in Report accept_method->document

Cross-validation workflow for different deuterated standards.

Signaling Pathways and Logical Relationships

The core principle of using a deuterated internal standard is to ensure that it behaves identically to the analyte. The following diagram illustrates this ideal relationship and the potential for divergence that necessitates cross-validation.

Internal_Standard_Principle cluster_ideal Ideal Scenario: Identical Behavior cluster_potential_issues Potential for Divergence analyte Analyte extraction Extraction Recovery analyte->extraction chromatography Chromatographic Retention analyte->chromatography ionization Ionization Efficiency analyte->ionization is Deuterated IS is->extraction is->chromatography is->ionization ratio Constant Analyte/IS Ratio extraction->ratio chromatography->ratio ionization->ratio diff_is Different Deuterated IS isotope_effect Isotope Effect on Chromatography/Metabolism diff_is->isotope_effect impurity Analyte Impurity in IS Lot diff_is->impurity variable_ratio Variable Analyte/IS Ratio isotope_effect->variable_ratio impurity->variable_ratio

Ideal vs. potential behavior of different deuterated standards.

References

A Comparative Performance Analysis: 2-Hydroxycinnamic Acid-d4 vs. its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, metabolic analysis, and quantitative bioanalytics, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, represents a critical tool for enhancing molecular performance. This guide provides a comparative evaluation of 2-Hydroxycinnamic acid-d4 and its non-deuterated structural analog, 2-Hydroxycinnamic acid. The comparison is framed around two primary applications: its use as a therapeutic or bioactive agent, where metabolic stability is key, and its role as an internal standard in analytical quantification, where precision and accuracy are paramount.

Part 1: Performance as a Bioactive Compound

The therapeutic potential of any compound is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). The primary alteration upon deuteration is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This difference requires more energy to break the C-D bond, leading to a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] The KIE can significantly slow down metabolic processes where the cleavage of this bond is the rate-limiting step, particularly in reactions catalyzed by Cytochrome P450 (CYP) enzymes.[2][3]

While specific in-vivo comparative data for this compound is not publicly available, the well-established principles of deuteration allow for a strong projection of its performance advantages over the standard form.[4][5] Hydroxycinnamic acids, in general, undergo rapid absorption and are subject to metabolism in the liver.[6][7]

Table 1: Projected Pharmacokinetic (PK) Performance Comparison

Performance Metric2-Hydroxycinnamic Acid (Standard)This compound (Deuterated)Rationale for Difference
Metabolic Stability Subject to Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism.[7]Increased .The Kinetic Isotope Effect slows the rate of metabolic reactions involving C-D bond cleavage.[1][4]
Biological Half-life (t½) Relatively short, characteristic of rapid clearance.[8]Longer .Slower metabolism leads to reduced clearance from the bloodstream.[4]
Drug Exposure (AUC) BaselineHigher .A longer half-life and reduced metabolism increase the total systemic exposure of the compound.
Dosing Frequency HigherPotentially Lower .An extended half-life may allow for less frequent administration to maintain therapeutic concentrations.[5]
Formation of Metabolites Standard rateReduced .Slower metabolism can decrease the formation of potentially toxic or inactive metabolic by-products.[5]

Disclaimer: The data in Table 1 are projected based on the established principles of the Kinetic Isotope Effect in drug metabolism.[3][4][9] Specific quantitative differences would require head-to-head experimental studies.

Part 2: Performance as an Analytical Internal Standard

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving accuracy and precision.[1][10] They are superior to using a different, non-isotopic structural analog. A deuterated standard like this compound is the ideal internal standard for quantifying 2-Hydroxycinnamic acid.

The key advantage is that the deuterated standard is chemically almost identical to the analyte.[10] This ensures it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[11][12] This co-elution and similar ionization response allow it to perfectly compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument variability.[10][11]

Table 2: Comparison of Internal Standard Performance for Quantifying 2-Hydroxycinnamic Acid

Performance MetricStructural Analog (Non-Isotopic)This compound (Deuterated)Why Deuterated is Superior
Chromatographic Elution Different retention time.Co-elutes or elutes very closely with the analyte.[1][11]Co-elution ensures that both standard and analyte experience the same matrix effects at the same time.[11]
Ionization Efficiency Different due to structural variance.Nearly identical to the analyte.[12]Effectively normalizes for ion suppression or enhancement, a major source of error in complex matrices.[10]
Extraction Recovery May differ.Nearly identical to the analyte.[12]Provides a more accurate correction for analyte loss during sample preparation steps.[11]
Overall Accuracy/Precision Lower.Higher .Minimizes variability and provides a more accurate reflection of the true analyte concentration.[1][10]
Regulatory Acceptance Acceptable, but with limitations.Highly recommended by regulatory agencies (e.g., FDA, EMA) for bioanalytical method validation.[1][10]Considered the most robust method for ensuring data quality and reproducibility.[10]

Experimental Protocols & Methodologies

Protocol 1: In Vivo Pharmacokinetic Study

This protocol outlines a typical workflow for evaluating the pharmacokinetic properties of a compound like 2-Hydroxycinnamic acid and its deuterated analog.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group) are used.

  • Compound Administration: Each compound is administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Plasma samples are subjected to protein precipitation. A 50 µL aliquot of plasma is mixed with 150 µL of acetonitrile (B52724) containing the internal standard (for quantifying the non-deuterated analyte, this compound would be used). The mixture is vortexed and centrifuged to pellet the protein.[11]

    • Chromatography: The supernatant is injected into a reverse-phase C18 column. A gradient elution is performed using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions are monitored for the analyte and the internal standard.

  • Data Analysis: Plasma concentration-time curves are plotted. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.

G cluster_study_setup Study Setup cluster_sampling Sampling & Processing cluster_analysis Bioanalysis cluster_data Data Interpretation Admin Compound Administration (Oral Gavage) Blood Serial Blood Sampling Admin->Blood Animals Animal Subjects (e.g., Rats) Animals->Admin Plasma Plasma Separation (Centrifugation) Blood->Plasma Storage Sample Storage (-80°C) Plasma->Storage Prep Sample Preparation (Protein Precipitation) Storage->Prep LCMS LC-MS/MS Analysis Prep->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK Report Final Report PK->Report G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism HCA 2-Hydroxycinnamic Acid (Parent Compound) Oxidation Oxidation / Hydroxylation HCA->Oxidation CYP450 Enzymes Demethylation O-Demethylation (if applicable) HCA->Demethylation Glucuronidation Glucuronidation (UGT) HCA->Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation (SULT) Oxidation->Sulfation Excretion Excretion (Urine/Bile) Glucuronidation->Excretion Sulfation->Excretion

References

Quantitative Analysis of 2-Hydroxycinnamic Acid: A Comparative Guide to Isotope Dilution and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 2-Hydroxycinnamic acid is paramount. This guide provides a detailed comparison of the analytical performance of isotope dilution mass spectrometry against other common techniques for the determination of 2-Hydroxycinnamic acid and its isomers. The data presented is supported by experimental protocols to assist in methodology selection and implementation.

Performance Comparison: Limit of Detection and Quantification

The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

The following table summarizes the LOD and LOQ values for hydroxycinnamic acid isomers determined by various analytical methods.

Analyte/ProxyMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
p-Coumaric Acid LC-MS with Internal StandardRat Plasma-10 ng/mL[1]
p-Coumaric Acid UPLC-MS/MS with Internal StandardHuman Plasma-0.2 ng/mL[2][3]
Various Phenolic Acids UHPLC-QqQ-MS/MSBacterial Broth0.225–2.053 ng/mL0.698–8.116 ng/mL
Hydroxycinnamic Acids HPLC-DADPlant Extract0.21–1.71 µg/mL0.48–5.19 µg/mL
p-Hydroxycinnamic Acid HPLC-UVPlant Extract2.00 µg/mL6.07 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for the quantification of hydroxycinnamic acids using Isotope Dilution LC-MS/MS (proxied with internal standard LC-MS/MS), UHPLC-MS/MS, and HPLC-UV.

Isotope Dilution LC-MS/MS for Hydroxycinnamic Acid Analysis (Protocol based on Internal Standard Methods)

This protocol describes a general procedure for the quantification of hydroxycinnamic acids in biological matrices, such as plasma, using an internal standard, which is the fundamental principle of isotope dilution.

1. Sample Preparation:

  • To a 100 µL plasma sample, add a known amount of the isotopically labeled internal standard (e.g., 2-Hydroxycinnamic acid-d4).

  • Acidify the sample with 10 µL of 2 M hydrochloric acid to protonate the analyte.

  • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate (B1210297), vortexing for 2 minutes, and centrifuging at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-Hydroxycinnamic acid: Precursor ion (m/z) -> Product ion (m/z)

    • Isotopically labeled internal standard: Precursor ion (m/z) -> Product ion (m/z)

  • Quantification: The concentration of the analyte is determined by the ratio of the peak area of the analyte to that of the internal standard.

UHPLC-MS/MS Method for Phenolic Acid Metabolites

This method is suitable for the simultaneous analysis of multiple phenolic acid metabolites in complex biological samples.

1. Sample Preparation:

  • Acidify 500 µL of the sample (e.g., bacterial broth) with 100 µL of 4 M HCl.

  • Add an internal standard (e.g., trans-cinnamic acid-d7).

  • Extract with 500 µL of ethyl acetate by vortexing for 1 minute and centrifuging at 3000 x g for 5 minutes.

  • Repeat the extraction twice more.

  • Combine the organic supernatants, add 10 µL of 2% ascorbic acid, and dry under nitrogen.

  • Reconstitute the residue in 1000 µL of 45% methanol (B129727) containing 0.1% formic acid and centrifuge.

2. Chromatographic Conditions:

  • Column: UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.2% acetic acid in water.

  • Mobile Phase B: 0.1% acetic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Detection:

  • Ionization Mode: ESI in dynamic Multiple Reaction Monitoring (dMRM) mode.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

HPLC-UV Method for p-Hydroxycinnamic Acid

A robust and widely accessible method for the quantification of hydroxycinnamic acids in less complex matrices.

1. Sample Preparation:

  • For plant extracts, an initial extraction with a suitable solvent (e.g., 60-70% ethanol) is performed.

  • If esters are present, hydrolysis with sodium hydroxide (B78521) (e.g., at 80°C for 2 hours) can be employed, followed by neutralization with hydrochloric acid.

  • The final extract is filtered through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol and 0.1% acetic acid in water (e.g., 40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

Visualizing the Methodologies

To further clarify the experimental processes and fundamental concepts, the following diagrams illustrate the workflow of the isotope dilution technique and the relationship between the limit of detection and quantification.

cluster_workflow Isotope Dilution Mass Spectrometry Workflow sample Sample Containing 2-Hydroxycinnamic Acid spike Add Known Amount of Isotopically Labeled 2-Hydroxycinnamic Acid sample->spike Spiking extraction Sample Preparation (e.g., LLE, SPE) spike->extraction lc LC Separation extraction->lc ms Mass Spectrometry Detection (MRM) lc->ms quant Quantification (Ratio of Native to Labeled) ms->quant

Isotope Dilution Mass Spectrometry Workflow.

cluster_lod_loq Relationship between LOD and LOQ cluster_key Signal-to-Noise Ratio (S/N) concentration Analyte Concentration lod Limit of Detection (LOD) (Qualitative) concentration->lod loq Limit of Quantification (LOQ) (Quantitative) lod->loq reliable Reliable Quantification Range loq->reliable lod_sn LOD ≈ 3:1 loq_sn LOQ ≥ 10:1

Conceptual Diagram of LOD and LOQ.

References

Assessing the Recovery of 2-Hydroxycinnamic acid-d4: A Comparative Guide to Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds in biological matrices is paramount. This guide provides a comparative assessment of common extraction methodologies for determining the recovery of 2-Hydroxycinnamic acid-d4, a deuterated internal standard crucial for precise bioanalysis, from various biological samples including plasma, urine, and tissue homogenates.

Comparison of Extraction Methodologies

The choice of extraction method significantly impacts analyte recovery, purity, and the extent of matrix effects. The three most prevalent techniques—Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are compared below for their suitability in isolating this compound.

FeatureProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by elution.
Typical Recovery Moderate to High (can be variable)HighHigh and Reproducible
Matrix Effect High (risk of co-precipitation and ion suppression)Moderate (cleaner extracts than PP)Low (provides the cleanest extracts)
Selectivity LowModerateHigh
Speed/Throughput HighModerateModerate to High (with automation)
Cost LowLow to ModerateHigh
Solvent Consumption ModerateHighLow to Moderate
Best Suited For Rapid screening, high-throughput analysis.Cleaner samples than PP, suitable for a wide range of analytes.Assays requiring high sensitivity, accuracy, and reproducibility.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These are general protocols that should be optimized for the specific application and matrix.

Protocol 1: Protein Precipitation (PP)

This method is rapid and straightforward, making it suitable for high-throughput applications. Acetonitrile (B52724) is a commonly used precipitating agent.

Materials:

  • Biological matrix (plasma, urine, tissue homogenate)

  • Acetonitrile (ACN), ice-cold

  • This compound spiking solution

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 100 µL of the biological matrix in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the appropriate concentration of this compound as an internal standard.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte of interest.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PP by partitioning the analyte into an organic solvent.

Materials:

  • Biological matrix (plasma, urine, tissue homogenate)

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (for pH adjustment)

  • This compound spiking solution

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 200 µL of the biological matrix, add an appropriate volume of aqueous buffer to adjust the pH, ensuring 2-Hydroxycinnamic acid is in a non-ionized state.

  • Add the this compound internal standard.

  • Add 800 µL of the selected immiscible organic extraction solvent.

  • Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the highest degree of sample cleanup and is ideal for assays requiring maximum sensitivity and specificity.

Materials:

  • SPE cartridge (e.g., reversed-phase C18, mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water/methanol (B129727) mixture)

  • Elution solvent (e.g., acetonitrile or methanol with a modifier)

  • This compound spiking solution

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) containing the this compound internal standard onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained impurities.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol, potentially with an acid or base modifier to facilitate elution) into a collection tube.

  • Post-Elution: The eluate can be evaporated and reconstituted or directly injected for analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for assessing the recovery of an analyte from a biological matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calculation Recovery Calculation start Biological Matrix (Plasma, Urine, Tissue) spike Spike with This compound start->spike extraction Extraction (PP, LLE, or SPE) spike->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (Peak Area Ratio) lcms->data compare Compare Peak Area of Extracted vs. Unextracted Standard data->compare recovery Calculate % Recovery compare->recovery

Caption: Workflow for assessing analyte recovery in biological matrices.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxycinnamic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydroxycinnamic acid-d4, ensuring compliance and minimizing risk. As there is no specific safety data sheet (SDS) for the deuterated form, the disposal protocol is based on the hazardous properties of the parent compound, 2-Hydroxycinnamic acid.

Hazard Profile and Safety Precautions

2-Hydroxycinnamic acid is classified as an irritant and is toxic if swallowed. It can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles (European standard - EN 166).[3][5]
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary if handling powders or creating aerosols.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations.[6] The following steps provide a general guideline for its safe disposal as hazardous waste.

  • Waste Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

    • Label the container "Hazardous Waste" and include the full chemical name: "this compound." Avoid using abbreviations.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep it segregated from incompatible materials, particularly strong oxidizing agents, nitrates, and oxidizing acids to prevent accidental reactions.[6]

    • Ensure the container is kept tightly closed in a dry and well-ventilated place.[2][5]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[6][7]

    • All waste must be handled in accordance with local, state, and federal regulations.[6]

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill with sand, earth, or vermiculite.[6]

    • Carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[2]

    • Clean the spill area with soap and water.[6]

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's EHS office or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[6]

First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes collect_waste Collect waste in a labeled, compatible hazardous waste container is_spill->collect_waste No small_spill Small Spill: 1. Wear PPE 2. Contain with absorbent 3. Sweep into waste container 4. Clean area spill_size->small_spill Small large_spill Large Spill: 1. Evacuate 2. Call EHS/Emergency Response spill_size->large_spill Large small_spill->collect_waste end End: Waste properly disposed large_spill->end store_waste Store in a designated, ventilated area away from incompatibles collect_waste->store_waste contact_ehs Contact EHS or licensed contractor for disposal store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxycinnamic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Hydroxycinnamic acid-d4. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Chemical Identifier:

  • Compound Name: this compound

  • Synonyms: o-Coumaric acid-d4, trans-2-Hydroxycinnamic acid-d4

  • CAS Number: Not available for the deuterated form. The non-deuterated form is CAS 614-60-8.

Hazard Identification: Based on the data for the non-deuterated form, 2-Hydroxycinnamic acid is classified with the following hazards:

  • Acute toxicity, Oral (Category 3) [1]

  • Skin irritation (Category 2) [1][2][3]

  • Serious eye irritation (Category 2) [1][2][3]

  • May cause respiratory irritation (STOT SE 3) [1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.[2][3][5]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][6]Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[5]
Body Protection Laboratory coat.[2][5]A fully fastened lab coat provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][5] A dust mask (e.g., N95 or P1) is recommended where dust formation is possible.To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[5]
Foot Protection Closed-toe shoes.[5]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.[7]

    • Put on all required personal protective equipment as detailed in the table above.

    • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[5]

  • Handling:

    • When transferring the solid compound, do so carefully to avoid generating dust or aerosols.[1]

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[2][5]

    • Avoid contact with skin, eyes, and clothing.[5]

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[2][5]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Classification: this compound waste is classified as hazardous.[2]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[5]

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Emergency Procedures

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.

Handling_and_Disposal_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase cluster_disposal Disposal Phase prep1 Don PPE prep2 Prepare Workspace (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Shower) prep2->prep3 handle1 Transfer Compound (Avoid Dust) prep3->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 handle3 Avoid Contact handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp1 Segregate Waste clean3->disp1 Proceed to Disposal disp2 Label and Seal Container disp1->disp2 disp3 Contact Licensed Disposal Service disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.